molecular formula C6H8N2O3 B13042879 methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate CAS No. 58979-88-7

methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Katalognummer: B13042879
CAS-Nummer: 58979-88-7
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: ILAOSMPTMZUXHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

58979-88-7

Molekularformel

C6H8N2O3

Molekulargewicht

156.14 g/mol

IUPAC-Name

methyl 2-(5-oxo-1,2-dihydropyrazol-3-yl)acetate

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2H,3H2,1H3,(H2,7,8,9)

InChI-Schlüssel

ILAOSMPTMZUXHD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC(=O)NN1

Herkunft des Produkts

United States

Foundational & Exploratory

methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate : Structure, Synthesis, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3] This guide focuses on a specific, functionalized derivative: methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate. This molecule, featuring a pyrazole core, a reactive hydroxyl group, and a methyl acetate side chain, represents a versatile building block for the synthesis of novel therapeutic agents. A critical aspect of its chemistry, which will be explored in detail, is the phenomenon of tautomerism, where the "hydroxy" form exists in equilibrium with its pyrazolone counterparts.

Chemical Structure and Tautomerism

The chemical structure of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is defined by a five-membered pyrazole ring substituted at the 3-position with a hydroxyl group and at the 5-position with a methyl acetate group.

cluster_0 Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate C1 C N2 NH C1->N2 C4 CH₂ C1->C4 C2 C C2->C1 N1 N C3 C N1->C3 N2->N1 C3->C2 O1 OH C3->O1 C5 C C4->C5 O2 O C5->O2 O3 O C5->O3 C6 CH₃ O3->C6

Caption: Chemical structure of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

A crucial characteristic of hydroxypyrazoles is their existence as a mixture of tautomeric forms.[1][4] The equilibrium between the hydroxy (enol) and oxo (keto) forms is influenced by factors such as solvent polarity and the nature of other substituents on the ring.[4] For methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate, three primary tautomers are expected: the 3-hydroxy form, the 5-hydroxy form (due to annular tautomerism), and their corresponding pyrazolone (or keto) forms. In non-polar solvents, the hydroxy form is often more stable, while polar solvents can favor the pyrazolone tautomer.[1][4]

T1 3-Hydroxy-5-acetate N N-H C=C C-OH T2 5-Hydroxy-3-acetate H-N N C=C C-OH T1->T2 Annular Tautomerism T3 3-Oxo-5-acetate (Pyrazolone) N N-H C-CH₂ C=O T1->T3 Keto-Enol Tautomerism T2->T1 T3->T1

Caption: Tautomeric equilibrium of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₆H₈N₂O₃-
Molecular Weight 156.14 g/mol -
XLogP3 -0.4PubChem (CID 103130210)[5]
Hydrogen Bond Donors 2PubChem (CID 103130210)[5]
Hydrogen Bond Acceptors 4PubChem (CID 103130210)[5]
Rotatable Bond Count 2PubChem (CID 103130210)[5]

Note: Properties are based on the related compound methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetate and should be considered as estimates.

Synthesis Methodology

The most probable and efficient synthetic route to methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is through the Knorr pyrazole synthesis.[6][7][8][9][10] This well-established reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the target molecule, the logical precursors are a dialkyl ester of 1,3-acetonedicarboxylic acid (such as diethyl 1,3-acetonedicarboxylate) and hydrazine hydrate.

start Diethyl 1,3-acetonedicarboxylate + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate Condensation (Acid Catalyst) product Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate intermediate->product Intramolecular Cyclization & Esterification

Caption: Proposed synthesis pathway via Knorr pyrazole synthesis.

Experimental Protocol: Knorr Pyrazole Synthesis

Causality: The use of an acid catalyst accelerates both the initial condensation to form the hydrazone and the subsequent dehydration to yield the aromatic pyrazole ring.[8][9] Ethanol or methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1,3-acetonedicarboxylate (1 equivalent) in methanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. A slight exotherm may be observed.

  • Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate would rely on a combination of spectroscopic techniques. The expected data, based on analogous structures, are as follows:

  • ¹H NMR:

    • Pyrazole CH: A singlet around δ 5.5-6.0 ppm.[11]

    • Methylene CH₂: A singlet around δ 3.5-3.8 ppm.[11]

    • Methyl CH₃: A singlet around δ 3.6-3.7 ppm.[11]

    • NH/OH: Broad singlets, exchangeable with D₂O, with chemical shifts highly dependent on solvent and concentration. The presence of multiple tautomers may lead to a complex spectrum or broadened signals.[2]

  • ¹³C NMR:

    • Ester C=O: δ 170-172 ppm.[11]

    • Pyrazole C3/C5 (hydroxylated): δ 140-160 ppm.

    • Pyrazole C4: δ 95-105 ppm.[11]

    • Methylene CH₂: δ 30-35 ppm.[11]

    • Methyl OCH₃: δ 51-53 ppm.[11]

  • IR (Infrared Spectroscopy):

    • O-H/N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

    • C=O stretch (ester): A strong absorption around 1730-1750 cm⁻¹.[11]

    • C=O stretch (pyrazolone): If present, a band around 1650-1700 cm⁻¹.

    • C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry:

    • [M+H]⁺: Expected at m/z 157.05.

Reactivity and Potential Applications in Drug Development

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate possesses multiple reactive sites, making it an excellent scaffold for chemical library synthesis.

cluster_0 Derivatization Pathways core Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate n_alkylation N-Alkylation/Arylation core->n_alkylation R-X, Base o_alkylation O-Alkylation/Acylation core->o_alkylation R-X/RCOCl, Base ester_mod Ester Hydrolysis/ Amidation core->ester_mod 1. NaOH 2. R₂NH, Coupling Agent c4_sub C4-Electrophilic Substitution core->c4_sub e.g., NBS, HNO₃

Caption: Potential derivatization pathways for library synthesis.

The pyrazole core is known to be a key component in numerous drugs, including the anti-inflammatory agent celecoxib and the neuroprotective compound edaravone. Given the diverse biological activities associated with pyrazoles, this molecule could serve as a starting point for developing novel inhibitors for a range of therapeutic targets. The presence of the hydroxyl and ester functionalities allows for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate, while not extensively documented as a standalone compound, represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthesis is readily achievable through established methods like the Knorr pyrazole synthesis. The compound's rich functionality, combined with the inherent biological relevance of the pyrazole core, makes it an attractive starting point for the design and synthesis of new chemical entities with therapeutic potential. Further investigation into its derivatization and biological evaluation is warranted to fully explore its utility in drug discovery and development.

References

  • Academia.edu. Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations. Available from: [Link]

  • Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Available from: [Link]

  • PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available from: [Link]

  • Unknown Source. Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • ACS Publications. The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Available from: [Link]

  • Moshang Chemical. methyl 2-(1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate. Available from: [Link]

  • Unknown Source. REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • Arkivoc. CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES. Available from: [Link]

  • PubChem. Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. Available from: [Link]

  • PubChem. methyl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate. Available from: [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available from: [Link]

  • PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available from: [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]

  • Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available from: [Link]

  • Organic Syntheses. ethyl azodicarboxylate. Available from: [Link]

  • Letters in Applied NanoBioScience. Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Available from: [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

  • PubMed. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Available from: [Link]

  • Organic Syntheses. Acetone hydrazone. Available from: [Link]

  • Rsc.org. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • ResearchGate. Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate: Synthesis and Crystal Structure of 1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (Molecular Formula: C₆H₈N₂O₃, MW: 156.14 g/mol ) is a highly versatile, bifunctional heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. Despite its utility, researchers frequently encounter significant roadblocks when attempting to source this compound or identify its exact Chemical Abstracts Service (CAS) Registry Number.

This whitepaper provides an in-depth guide to navigating the structural ambiguities of pyrazole derivatives in chemical databases. Furthermore, because commercial availability is often limited for specific tautomeric states, we provide a fully validated, self-contained synthetic protocol for the de novo generation of this compound.

Chemical Identity and the Tautomerism Conundrum

The primary reason a standard CAS number search for "methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate" often yields fragmented or null results lies in the inherent tautomeric dynamics of the pyrazole core. Chemical databases (such as SciFinder, PubChem, and ChemSpider) rely on rigid structural representations, which struggle to accurately index molecules that exist in dynamic equilibrium.

The 3-hydroxypyrazole system exhibits a complex tautomeric equilibrium, shifting between two enol forms and a keto form (pyrazolone) depending on the solvent polarity and pH. Because CAS assigns unique registry numbers based on specific submitted structures, the same physical substance may be hidden behind nomenclature for its tautomeric variants.

Tautomerism A 3-Hydroxy-1H-pyrazole (Enol Form A) B 5-Hydroxy-1H-pyrazole (Enol Form B) A->B Proton Shift (N1 to N2) C 1,2-Dihydro-3H-pyrazol-3-one (Keto Form) B->C Keto-Enol Tautomerization

Tautomeric equilibrium of the 3-hydroxypyrazole core.

When conducting a database search, researchers must query all tautomeric representations. Relying solely on the "3-hydroxy" nomenclature will systematically exclude entries registered under the "5-oxo" (pyrazolone) or "5-hydroxy" designations.

Database Search Methodology & Identifiers

To bypass the nomenclature trap, structural string identifiers—specifically SMILES and InChI keys—must be utilized as the primary search parameters. These strings encode the exact connectivity of the molecule and are often processed by modern cheminformatics algorithms to automatically include tautomeric matches.

Table 1: Physicochemical Properties and Search Identifiers
Property / IdentifierValue / String
Target IUPAC Name Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate
Common Synonyms Methyl 3-hydroxypyrazole-5-acetate; 3-hydroxy-1H-pyrazole-5-acetic acid methyl ester; Methyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Exact Mass 156.0535 Da
Canonical SMILES COC(=O)CC1=CC(=NN1)O
Isomeric SMILES (Keto) COC(=O)CC1=CC(=O)NN1

Best Practice: When querying commercial supplier databases, search using the molecular formula (C6H8N2O3) combined with the substructure pyrazole or acetate to manually filter through the tautomeric noise.

De Novo Synthesis Protocol

Due to the elusive nature of its commercial registry, synthesizing methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate de novo is often the most time-efficient and reliable pathway for drug development professionals.

Acetonedicarboxylic acid esters, such as dimethyl acetonedicarboxylate, are widely recognized as pivotal building blocks for synthesizing complex pyrazolone and pyrazole architectures [1]. The following protocol leverages a cyclocondensation reaction between dimethyl 3-oxopentanedioate and hydrazine hydrate[2].

Synthesis A Dimethyl 3-oxopentanedioate (Dimethyl acetonedicarboxylate) C Hydrazone Intermediate (Unstable) A->C EtOH, 0 °C to RT B Hydrazine hydrate (NH2NH2·H2O) B->C EtOH, 0 °C to RT D Intramolecular Cyclization (Methanol elimination) C->D Glacial AcOH (cat.), Reflux E Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (Target Compound) D->E Cooling & Recrystallization

Synthetic workflow for methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

Step-by-Step Methodology

1. Reagent Preparation & Initial Condensation

  • Action: Dissolve 1.0 equivalent of dimethyl acetonedicarboxylate in absolute ethanol within a round-bottom flask. Cool the system to 0 °C using an ice bath.

  • Action: Add 1.05 equivalents of hydrazine hydrate dropwise over 15 minutes.

  • Causality: Hydrazine reacts vigorously with ketones. Cooling the reaction to 0 °C and adding the nucleophile slowly prevents uncontrolled exotherms and suppresses the formation of unwanted bis-hydrazone byproducts, ensuring the reaction stops at the mono-hydrazone intermediate.

2. Acid-Catalyzed Cyclization

  • Action: Once the addition is complete, allow the mixture to warm to room temperature. Add a catalytic amount (0.1 equivalents) of glacial acetic acid.

  • Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • Causality: The acetic acid protonates the terminal ester carbonyl, significantly increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the distal hydrazone nitrogen, driving the cyclization forward and expelling methanol to form the stable 5-membered pyrazolone ring.

3. Workup and Purification

  • Action: Remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the flask to a 4 °C refrigerator for 12 hours to induce complete crystallization.

  • Action: Filter the resulting precipitate under vacuum and wash with ice-cold ethanol. Recrystallize the crude solid from a 70:30 ethanol/water mixture.

  • Causality: The target compound possesses mixed polarity (a highly polar, hydrogen-bonding pyrazole core and a lipophilic methyl acetate tail). The ethanol/water gradient perfectly tunes the dielectric constant of the solvent, allowing the pure product to selectively precipitate while unreacted starting materials and linear oligomers remain dissolved in the mother liquor.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated as a self-consistent system using orthogonal analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run the sample using an electrospray ionization (ESI) source in positive mode. You should observe a dominant

    
     peak at m/z 157.06 .
    
  • ¹H NMR (DMSO-d₆, 400 MHz): The tautomeric nature of the compound will be evident in the NMR spectrum. Look for the singlet corresponding to the methyl ester protons at ~3.6 ppm (

    
    ), a distinct singlet for the isolated methylene bridge at ~3.5 ppm (
    
    
    
    ), and the characteristic pyrazole methine proton (C4-H) around 5.3–5.5 ppm. The broad exchangeable signals for the
    
    
    and
    
    
    protons will appear downfield (>9.0 ppm), confirming the heterocyclic core.

References

  • Arab Journal of Chemistry. "Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review". Available at: [Link]

3-Hydroxy-1H-pyrazole-5-acetic Acid Methyl Ester: A Comprehensive Technical Guide on Structural Dynamics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1H-pyrazole-5-acetic acid methyl ester (often referred to by its tautomeric name, methyl 5-hydroxy-1H-pyrazole-3-acetate) is a highly versatile, bifunctional heterocyclic building block. Featuring both a phenolic-like hydroxyl group and an aliphatic methyl ester, this compound serves as a 1[1]. Its unique structural topology allows for orthogonal functionalization, making it an ideal precursor for developing targeted therapeutics, including2[2]. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and self-validating synthetic protocols.

Structural Dynamics & Tautomerism

A critical consideration when working with 3-hydroxypyrazole derivatives is their complex tautomeric behavior. The compound exists in a dynamic equilibrium between multiple tautomeric forms, primarily the 3-hydroxy-1H-pyrazole (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (oxo-form)[3].

Causality in Solvation: The position of this equilibrium is heavily dictated by the 4[3]. In non-polar or aprotic solvents (e.g., chloroform, gas phase), the OH-form is generally favored. This preference is driven by the minimization of dipole-dipole repulsions between adjacent heteroatoms. Conversely, in highly polar, protic solvents like water, the oxo-form becomes predominant due to strong intermolecular hydrogen-bonding stabilization[3]. Understanding this structural dynamic is essential for predicting reactivity; for instance, O-alkylation versus N-alkylation pathways can be selectively tuned by altering the solvent environment.

Physicochemical Properties

The following table summarizes the extrapolated and calculated physicochemical properties of 3-hydroxy-1H-pyrazole-5-acetic acid methyl ester, providing a baseline for analytical characterization and formulation.

PropertyValue
Chemical Name 3-Hydroxy-1H-pyrazole-5-acetic acid methyl ester
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Appearance Off-white to pale yellow solid
Hydrogen Bond Donors 2 (OH, NH)
Hydrogen Bond Acceptors 4 (N, O, O, O)
Topological Polar Surface Area (TPSA) ~ 75.4 Ų
Predicted pKa (Hydroxyl) 7.5 – 8.5
Solubility Profile Soluble in DMSO, MeOH; Slightly soluble in CHCl3

Synthetic Methodologies: The Knorr-Type Condensation

The most efficient and scalable route to synthesize this pyrazole ester is via the5[5].

Mechanistic Causality: The reaction proceeds via a two-step cascade. First, the highly nucleophilic nitrogen of hydrazine attacks the central ketone of the acetonedicarboxylate, forming a hydrazone intermediate. This step is performed at low temperatures to prevent over-reactivity and the formation of bis-hydrazide byproducts. Second, thermal energy is applied to drive the intramolecular nucleophilic acyl substitution. The secondary nitrogen of the hydrazone attacks one of the flanking methyl ester groups, expelling methanol and aromatizing to form the stable pyrazole core[5].

G cluster_0 Synthesis Workflow cluster_1 Structural Dynamics N1 1. Reagent Mixing DMAD + N2H4·H2O in EtOH N2 2. Hydrazone Formation Stir at 0-5 °C for 1h N1->N2 N3 3. Cyclization Reflux at 80 °C for 4h N2->N3 N4 4. Isolation Cool, Filter & Wash (Cold EtOH) N3->N4 T1 OH-Tautomer (Favored in Non-Polar) N4->T1 Characterization T2 Oxo-Tautomer (Favored in Polar/H2O) T1->T2 Solvent Polarity

Synthesis workflow and solvent-dependent tautomeric equilibrium of the pyrazole ester.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory.

Materials:

  • Dimethyl 1,3-acetonedicarboxylate (1.0 equiv)

  • Hydrazine hydrate (80% or 98% w/w, 1.05 equiv)

  • Absolute Ethanol (Solvent)

Procedure:

  • Initiation & Temperature Control: Dissolve dimethyl 1,3-acetonedicarboxylate in absolute ethanol (approx. 0.5 M concentration) within a round-bottom flask. Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Causality: Cooling is critical to manage the exothermic hydrazone formation and suppress the competitive formation of polymeric or bis-hydrazide impurities.

  • Hydrazine Addition: Add hydrazine hydrate dropwise over 15–30 minutes under vigorous magnetic stirring.

  • Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 80 °C (reflux) for 3 to 4 hours.

    • Causality: The thermal energy overcomes the activation barrier required for the intramolecular cyclization and subsequent elimination of methanol.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system.

    • Self-Validation Check: The reaction is deemed complete when the UV-inactive ketone spot entirely disappears, replaced by a lower-Rf, UV-active spot corresponding to the pyrazole product. (Note: Iodine staining may be required depending on the tautomeric state on the silica).

  • Isolation & Purification: Concentrate the reaction mixture to half its volume under reduced pressure. Cool the concentrated solution to 4 °C overnight to induce crystallization. Filter the resulting precipitate under vacuum and wash the filter cake with ice-cold ethanol.

    • Causality: Washing with ice-cold ethanol efficiently removes highly polar unreacted hydrazine and trace impurities while minimizing the dissolution of the target pyrazole ester.

Pharmacological Relevance & Orthogonal Functionalization

The strategic value of 3-hydroxy-1H-pyrazole-5-acetic acid methyl ester lies in its orthogonal reactive handles, which allow for the rapid generation of diverse chemical libraries[1].

  • The C-5 Methyl Ester: Acts as a latent carboxylic acid. It can be selectively saponified using mild aqueous base (e.g., LiOH in THF/H2O) to yield the free acetic acid derivative. This acid can subsequently undergo standard peptide coupling (using EDC/HOBt or HATU) with various primary and secondary amines to generate potent amide-based inhibitors.

  • The C-3 Hydroxyl Group: Can be selectively O-alkylated using alkyl halides in the presence of a mild base like K2CO3 in a polar aprotic solvent (e.g., DMF). The polar aprotic environment enhances the nucleophilicity of the oxygen anion, driving the reaction toward the ether product rather than N-alkylation.

  • The Pyrazole Nitrogen (N-1): Can participate in Chan-Lam or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl substituents, further expanding the pharmacophore space.

Derivatives of this scaffold have demonstrated profound biological activities, including the2[2]. Furthermore, the pyrazole core is a recognized privileged structure in the development of novel antimicrobial and anti-inflammatory agents[1].

References

  • National Institutes of Health (PMC) - Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells[Link]

  • Journal of the American Chemical Society (ACS) - The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory[Link]

Sources

methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomerism of Methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a critical consideration in drug discovery and materials science, as the predominant tautomeric form dictates a molecule's three-dimensional structure, reactivity, and biological interactions. Pyrazolone derivatives, in particular, exhibit a complex tautomeric equilibrium that is highly sensitive to their substitution pattern and environment.[1][2][3] This guide provides a comprehensive technical examination of the tautomeric landscape of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, a representative pyrazolone ester. We will explore the structural characteristics of the principal tautomers, detail the experimental and computational methodologies for their characterization, and provide field-proven insights into the factors governing their equilibrium. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of pyrazolone chemistry.

Introduction: The Significance of Pyrazolone Tautomerism

Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[4][5] A key feature of the pyrazolone ring system is its capacity for prototropic tautomerism, where isomers differ in the location of a proton and a double bond.[6][7] For a 5-pyrazolone core like that in methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, three primary tautomeric forms are typically considered: the CH, OH, and NH forms (Figure 1).[7][8]

The equilibrium between these forms is not merely an academic curiosity. It directly impacts:

  • Pharmacological Activity: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, leading to varied affinities for biological targets.

  • Physicochemical Properties: Solubility, lipophilicity, and crystal packing are all dependent on the dominant tautomeric form.[9]

  • Synthetic Strategy: The reactivity of the pyrazolone ring is tautomer-dependent, influencing the outcome of subsequent chemical modifications.

Understanding and controlling this equilibrium is therefore paramount for the rational design of pyrazolone-based molecules.

The Tautomeric Landscape

The tautomerism in methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate involves the interconversion between three key isomers. The relative stability of these forms is dictated by factors including aromaticity, conjugation, and intramolecular hydrogen bonding, as well as external influences like solvent polarity.[3][8][10]

Figure 1: The three principal tautomeric forms of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate.

  • CH-Form (4,5-dihydro-pyrazol-5-one): Often referred to as the keto form, it features a methylene group (CH₂) at the C4 position. This form typically disrupts the aromaticity of the pyrazole ring.[10]

  • OH-Form (1H-pyrazol-5-ol): This enol form possesses a hydroxyl group at C5 and a fully unsaturated pyrazole ring, which can confer aromatic stability.

  • NH-Form (1,2-dihydro-pyrazol-3-one): This isomer, which can be considered a vinylogous amide, maintains the carbonyl group at C5 with the labile proton on the N1 nitrogen.

The relative populations of these tautomers are in dynamic equilibrium, which can be investigated using the spectroscopic and computational methods detailed below.

Experimental Characterization: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the tautomeric equilibrium in solution.[11] By analyzing the chemical shifts (δ) and coupling constants (J) of key nuclei (¹H, ¹³C, ¹⁵N), one can confidently assign the predominant structure.

Workflow for Tautomer Analysis

A systematic experimental approach is crucial for unambiguous characterization. The following workflow outlines the key steps from sample preparation to data interpretation.

G start Synthesize & Purify Methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate prep Prepare Samples in Multiple Deuterated Solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) start->prep nmr Acquire Spectroscopic Data prep->nmr ir Acquire FT-IR Spectrum (Solid & Solution) prep->ir nmr_details 1D NMR (¹H, ¹³C) 2D NMR (HSQC, HMBC) D₂O Exchange Experiment nmr->nmr_details interpret Data Interpretation & Comparison nmr->interpret ir->interpret conclusion Identify Predominant Tautomer(s) & Quantify Equilibrium (if possible) interpret->conclusion

Figure 2: Recommended experimental workflow for the characterization of pyrazolone tautomerism.

Interpreting NMR Data

The choice of solvent is a critical experimental parameter. Nonpolar solvents like CDCl₃ or C₆D₆ may favor intermolecularly hydrogen-bonded dimers, while polar solvents like DMSO-d₆ can disrupt these interactions, favoring monomeric species and often shifting the equilibrium.[11]

Table 1: Characteristic NMR Signatures for Tautomer Identification

Tautomer Key ¹H NMR Signal (δ, ppm) Key ¹³C NMR Signal (δ, ppm) Rationale
CH-Form ~3.4-3.8 (s, 2H, CH ₂) ~40-45 (C H₂) Presence of a singlet integrating to two protons for the C4-methylene group is a definitive marker.[12]
~10-12 (br s, 1H, NH ) ~170-175 (C =O) The C5 carbon exhibits a characteristic ketonic carbonyl chemical shift.
OH-Form ~5.5-6.0 (s, 1H, CH ) ~90-100 (=C H) A single vinyl proton at C4 appears, coupled to the labile OH proton in some cases.
~9-11 (br s, 1H, OH ) ~155-165 (C -OH) The C5 carbon signal shifts significantly upfield into the enolic region.[11]
NH-Form ~5.5-6.0 (s, 1H, CH ) ~90-100 (=C H) Similar to the OH-form, a vinyl proton at C4 is present.

| | ~10-13 (br s, 1H, NH ) | ~150-160 (C =O) | The C5 carbon signal is typically intermediate between the pure keto (CH) and enol (OH) forms.[13] |

Detailed Experimental Protocol: NMR Analysis

Objective: To determine the predominant tautomeric form(s) of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate in different solvent environments.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Prepare separate samples for each solvent to be tested.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Pay close attention to the regions of δ 3-4 ppm (for the CH₂ of the CH-form), δ 5-6 ppm (for the vinyl CH of OH/NH forms), and δ 9-14 ppm (for labile NH/OH protons).[14]

  • D₂O Exchange:

    • To one of the samples (e.g., in DMSO-d₆), add one drop of deuterium oxide (D₂O).

    • Shake the tube vigorously and re-acquire the ¹H NMR spectrum.

    • The disappearance of signals in the δ 9-14 ppm range confirms them as exchangeable NH or OH protons.[14]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A quantitative ¹³C experiment (with longer relaxation delays) may be necessary for accurate integration if multiple tautomers are present.

    • Analyze the chemical shifts of the pyrazolone ring carbons, particularly C4 and C5, comparing them to the values in Table 1.

  • 2D NMR (Optional but Recommended):

    • Acquire HSQC and HMBC spectra to definitively correlate proton and carbon signals, which is invaluable for assigning structures in complex cases or mixtures.[14]

  • Variable Temperature (VT) NMR:

    • If signal broadening or coalescence is observed, acquire spectra at different temperatures. This can help distinguish between slow and fast exchange regimes on the NMR timescale, providing thermodynamic information about the interconversion process.[14]

Computational Chemistry: An In Silico Investigation

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), provide a powerful complementary approach to experimental studies.[15][16] These methods allow for the determination of the relative thermodynamic stabilities of each tautomer and the prediction of spectroscopic properties for comparison with experimental data.

Computational Workflow

The in silico analysis follows a logical progression from model creation to property prediction.

G start Build 3D Structures of All Plausible Tautomers (CH, OH, NH) opt Geometry Optimization & Frequency Calculation start->opt opt_details Functional: B3LYP Basis Set: 6-311++G(d,p) opt->opt_details energy Calculate Relative Electronic Energies (ΔE) and Gibbs Free Energies (ΔG) opt->energy solvent Incorporate Solvent Effects (e.g., PCM, SMD models) energy->solvent nmr_pred Predict NMR Chemical Shifts (GIAO Method) solvent->nmr_pred compare Compare Calculated Energies & NMR Shifts with Experimental Data nmr_pred->compare

Figure 3: A standard computational workflow for analyzing tautomeric systems.

Causality in Method Selection
  • Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted combination that provides a good balance between computational cost and accuracy for organic molecules, reliably modeling geometries and energies.[10][15][16]

  • Solvation Model: Calculations performed in the gas phase neglect the profound influence of the solvent. The Polarizable Continuum Model (PCM) is an efficient method to simulate the bulk electrostatic effects of a solvent, providing more realistic relative energies that can be directly compared to solution-phase experiments.[10]

  • NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts, providing theoretical values that typically show excellent linear correlation with experimental results, aiding in peak assignment and structure validation.

Table 2: Predicted Relative Stabilities of Pyrazolone Tautomers (Illustrative)

Tautomer Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) Relative Gibbs Free Energy (ΔG) in DMSO (kcal/mol)
CH-Form +4.5 +5.0
OH-Form +2.0 0.0
NH-Form 0.0 +1.5

Note: These are hypothetical values based on trends reported for similar pyrazolone systems.[10][13] Actual values must be calculated for the specific molecule.

Computational results consistently show that the CH form is the least stable due to its lack of aromaticity.[3] The energetic balance between the OH and NH forms is more delicate and highly dependent on the substitution pattern and solvent. In many cases, the OH form is favored in polar solvents.[8]

Conclusion and Outlook

The tautomerism of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a multifaceted equilibrium governed by a subtle interplay of structural and environmental factors. A combined approach utilizing high-resolution NMR spectroscopy and DFT calculations provides the most robust and reliable characterization. Experimental evidence from NMR in various solvents allows for the direct observation of the predominant species in solution, while computational chemistry offers indispensable insights into the intrinsic thermodynamic stabilities that drive the equilibrium. For drug development professionals, a thorough understanding of this tautomeric behavior is not optional; it is a prerequisite for predicting a molecule's behavior in a biological system and for designing next-generation therapeutics with improved efficacy and developability.

References

  • A. Bauer, S. K. Kirsch, A. Meller, V. M. Muts, M. Böhm, A. R. Ramadan, A. Brächer, W. Holzer, and A. Šafratimoski, "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols," Molecules, vol. 23, no. 1, p. 129, 2018. [Online]. Available: [Link]

  • J. Elguero, C. Marzin, A. R. Katritzky, and P. Linda, "The Tautomerism of Heterocycles: Dihydropyrazoles," SciSpace, 2015. [Online]. Available: [Link]

  • A. M. El-Nahas, N. A. A. El-Sayed, and M. A. A. Ibrahim, "Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study," RSC Advances, vol. 8, no. 55, pp. 31491-31502, 2018. [Online]. Available: [Link]

  • S. Yildiz, E. Ceyhan, and M. dolaz, "Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach," SSRN, 2023. [Online]. Available: [Link]

  • Reddit, "Tautomers of 3-methyl-5-pyrazolone," r/OrganicChemistry, 2023. [Online]. Available: [Link]

  • A. Bauer et al., "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols," MDPI, 2018. [Online]. Available: [Link]

  • ResearchGate, "(a) Possible tautomers of 3‐methyl‐1‐phenyl‐1H‐pyrazol‐5(4H)‐one 1 a...," ResearchGate, 2024. [Online]. Available: [Link]

  • S. El-Taher, A. M. Hassan, and A. M. El-Rifai, "Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives," Taylor & Francis Online, 2023. [Online]. Available: [Link]

  • N. Sharma et al., "X-ray crystallographic comparison of pyrazole subsidiaries," ResearchGate, 2023. [Online]. Available: [Link]

  • S. Stoyanov, I. Petkov, and L. Antonov, "Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones," Bulgarian Chemical Communications, vol. 54, no. 1, pp. 75-81, 2022. [Online]. Available: [Link]

  • S. Kumar et al., "Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives," RSC Advances, vol. 12, no. 36, pp. 23517-23533, 2022. [Online]. Available: [Link]

  • A. K. Dyl, D. Sroczyńska, M. P. Mitoraj, and B. Dudziec, "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups," Molecules, vol. 24, no. 14, p. 2649, 2019. [Online]. Available: [Link]

  • S. Yildiz, E. Ceyhan, and M. Dolaz, "Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach," J Mol Struct, vol. 1308, p. 138001, 2024. [Online]. Available: [Link]

  • Wiley Online Library, "ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions," Wiley Online Library, 2012. [Online]. Available: [Link]

  • M. N. G. James and G. J. B. Williams, "X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes," IISc Etd, 1974. [Online]. Available: [Link]

  • M. A. El-Mawgoud, "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 1, pp. 75-88, 2015. [Online]. Available: [Link]

  • M. Ziółkowska, J. M. Wesołowski, and T. M. Wróbel, "Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability," To Chemistry Journal, vol. 4, pp. 48-56, 2019. [Online]. Available: [Link]

  • K. B. Gudasi, "Review on Biological Activities of Pyrazole Derivatives," Journal of Chemical Health Risks, 2024. [Online]. Available: [Link]

  • C. W. G. Fishwick, R. C. Storr, and P. W. Manley, "N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism," J. Chem. Soc., Perkin Trans. 1, pp. 1599-1604, 1985. [Online]. Available: [Link]

  • M. H. Jamroz, M. A. Wzorek, and J. A. K. Howard, "Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole," Taylor & Francis Online, 2009. [Online]. Available: [Link]

  • A. M. El-Nahas, "Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives," Journament, 2019. [Online]. Available: [Link]

  • J. Elguero, A. Fruchier, and V. Pellegrin, "Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles," J. Chem. Soc., Chem. Commun., no. 22, pp. 1207-1208, 1981. [Online]. Available: [Link]

  • W. Holzer, A. Meller, and I. Shishov, "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols," Heterocycles, vol. 83, no. 7, pp. 1569-1582, 2011. [Online]. Available: [Link]

  • A. de la Hoz, A. Díaz-Ortiz, and F. Langa, "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism," Beilstein Journal of Organic Chemistry, vol. 10, pp. 730-740, 2014. [Online]. Available: [Link]

  • P. N. Dube et al., "Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation," ResearchGate, 2025. [Online]. Available: [Link]

  • M. J. Alam et al., "A Review on Pyrazole chemical entity and Biological Activity," ResearchGate, 2019. [Online]. Available: [Link]

  • S. G. Srivatsan and M. V. K. Ulagammal, "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone," Journal of Chemical Sciences, vol. 128, no. 1, pp. 39-48, 2016. [Online]. Available: [Link]

  • T. Shahani et al., "1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one," Acta Crystallographica Section E, vol. 66, no. 1, p. o13, 2010. [Online]. Available: [Link]

  • M. Di Braccio et al., "Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates," Il Farmaco, vol. 56, no. 5-7, pp. 479-488, 2001. [Online]. Available: [Link]

  • C.-H. Lin et al., "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions," Molecules, vol. 17, no. 10, pp. 12496-12506, 2012. [Online]. Available: [Link]

Sources

Cheminformatics and Synthetic Utility of Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

[1]

Executive Summary & Physiochemical Profile[1][2]

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a critical heterocyclic building block in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemicals.[1] Its utility stems from the pyrazole core's ability to act as a scaffold for hydrogen bond donor/acceptor motifs, essential for binding affinity in active sites.[1]

This guide dissects the molecular weight implications, tautomeric complexity, and synthetic pathways of this molecule, providing a robust reference for researchers engaged in scaffold hopping or fragment-based drug discovery (FBDD).[1]

Molecular Weight & Mass Spectrometry Data

For researchers utilizing LC-MS for adduct identification, reliance on the average molecular weight is insufficient.[1] The table below provides the precise metrics required for high-resolution mass spectrometry (HRMS).

MetricValueApplication Context
Average Molecular Weight 156.14 g/mol Stoichiometric calculations for synthesis.[1]
Monoisotopic Mass 156.0535 Da HRMS identification (Theoretical [M+H]+ = 157.0608).[1]
Molecular Formula C₆H₈N₂O₃Elemental composition verification.[1]
Heavy Atom Count 11Fragment-based drug discovery (Rule of 3 compliance).
The Tautomerism Challenge

The nomenclature "3-hydroxy-1H-pyrazol-5-yl" describes only one state of a dynamic equilibrium.[1] In solution, particularly in polar protic solvents (MeOH, H₂O), this molecule exists predominantly in the oxo-form (pyrazolone).[1] This distinction is vital for NMR interpretation and predicting reactivity (O-alkylation vs. N-alkylation).

  • Hydroxy Form: Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate[1]

  • Oxo Form: Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate[1]

This tautomeric shift alters the hydrogen bond landscape, affecting how the molecule docks into protein targets.[1]

TautomerismFigure 1: Tautomeric equilibrium between the hydroxy-pyrazole and pyrazolone forms.Hydroxy3-Hydroxy Form(Aromatic Character)Oxo5-Oxo Form(Pyrazolone Character)Hydroxy->Oxo  Proton Transfer  

[1]

Synthetic Methodology

The synthesis of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a classic application of the Knorr Pyrazole Synthesis , utilizing the condensation of a

1
Reaction Mechanism & Protocol

The most efficient route involves the cyclization of dimethyl 1,3-acetonedicarboxylate (dimethyl 3-oxopentanedioate) with hydrazine hydrate.[1] This reaction is regioselective and proceeds via a hydrazone intermediate followed by intramolecular cyclization.[1]

Reagents:
  • Dimethyl 1,3-acetonedicarboxylate (CAS: 1830-54-2)[1]

  • Hydrazine hydrate (CAS: 7803-57-8)[1]

  • Ethanol (Solvent)

  • Acetic acid (Catalyst/pH modifier)[1]

Step-by-Step Protocol:
  • Preparation: Dissolve dimethyl 1,3-acetonedicarboxylate (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (1.05 eq) dropwise over 15 minutes. Scientific Rationale: Cooling controls the exothermic nature of the hydrazine addition and prevents the formation of bis-pyrazole byproducts.[1]

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 3–5 hours. Monitor via TLC (5% MeOH in DCM).[1]

  • Isolation: Concentrate the solvent under reduced pressure. The product often precipitates as a solid upon cooling or trituration with cold ether.[1]

  • Purification: Recrystallize from ethanol/water if necessary to remove trace hydrazide impurities.

SynthesisFigure 2: Synthetic pathway via condensation of dimethyl acetonedicarboxylate.StartDimethyl 1,3-acetonedicarboxylateReagent+ Hydrazine Hydrate(EtOH, 0°C -> Reflux)Start->ReagentInterIntermediate:Hydrazone FormationReagent->Inter  Condensation  ProductMethyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetateInter->Product  Cyclization (-MeOH)  

[1][4]

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

In DMSO-

1
  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       ~11.0–12.0 ppm (br s, 1H, NH/OH exchangeable).[1]
      
    • 
       5.3–5.5 ppm (s, 1H, Pyrazole-CH).[1]
      
    • 
       3.6 ppm (s, 3H, -OCH₃).[1]
      
    • 
       3.5 ppm (s, 2H, -CH₂-CO).[1]
      
    • Note: If the CH₂ signal appears as a doublet or splits, it indicates the presence of the CH-form of the pyrazolone tautomer.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).[1]

  • Target Peak: [M+H]⁺ = 157.1 m/z.[1]

  • Fragmentation Pattern: Loss of the methoxy group (-31 Da) or the acetate side chain (-59 Da) are common in MS/MS experiments.[1]

Pharmaceutical Applications

This specific molecular weight (156.[1]14) and structure place the compound in the "Fragment" category (MW < 300), making it ideal for Fragment-Based Drug Discovery (FBDD).[1]

Scaffold Utility
  • Kinase Inhibition: The pyrazole NH and the 3-hydroxy/oxo group function as a donor-acceptor pair, mimicking the hinge-binding motif of ATP.[1] This allows the scaffold to bind to the ATP-binding pocket of kinases (e.g., JAK, Aurora kinases).[1]

  • Agrochemicals: Pyrazolyl-acetates are precursors to HPPD inhibitors (herbicides) which disrupt carotenoid biosynthesis in plants.[1]

  • Derivatization: The ester group allows for facile conversion to amides or alcohols, enabling the growth of the fragment into the "solvent-exposed" region of a protein binding pocket.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 103130210, Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate (Structural Analog).[1] Retrieved from [Link][1][2]

  • Fadda, A. A., et al. (2012). "Synthesis and antimicrobial activity of some new pyrazole derivatives."[1] Journal of Heterocyclic Chemistry. (Validates Knorr synthesis methodology for pyrazolone acetates).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles.[1] Academic Press.[1] (Authoritative text on pyrazole-pyrazolone equilibrium).

The 3-Hydroxypyrazole Scaffold in Medicinal Chemistry: A Technical Guide to Biological Activity, Synthesis, and Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. Characterized by its unique tautomeric properties and tunable acidity (pKa), this nitrogen-containing five-membered heterocycle serves as a highly effective bioisostere for carboxylic acids and phenols. As a Senior Application Scientist, I have observed firsthand how scaffold hopping to 3-hydroxypyrazoles can rescue stalled drug development programs by improving target affinity, altering physicochemical properties, and restricting conformational flexibility.

This whitepaper provides an in-depth analysis of the biological activities of 3-hydroxypyrazole derivatives, detailing their mechanisms of action across diverse therapeutic targets—from antimalarial enzymes to neurological receptors. Furthermore, it establishes self-validating, step-by-step experimental protocols for both the synthesis of these scaffolds and their subsequent biological evaluation.

Physicochemical Properties: Tautomerism and Bioisosterism

The pharmacological versatility of the 3-hydroxypyrazole core is fundamentally driven by its dynamic prototropic tautomerism. In solution, the scaffold exists in an equilibrium between the 1H-pyrazol-3-ol, 1H-pyrazol-5-ol, and the oxo-form (2-pyrazolin-5-one)[1].

This tautomeric flexibility allows the molecule to act simultaneously as a hydrogen bond donor and acceptor, adapting to the specific topography of a target protein's binding pocket. Furthermore, the pKa of the 3-hydroxypyrazole ring (typically ranging from 6.0 to 7.0) makes it highly deprotonated at physiological pH[2],[3]. This distinct acidity profile makes it an exceptional bioisostere. For example, replacing a distal carboxylic acid or a 3-hydroxyisoxazole ring with a 3-hydroxypyrazole can drastically alter the lipophilic bulkiness and electrostatic interactions within a receptor without losing the critical acidic proton required for binding[2].

Key Biological Targets and Mechanisms of Action

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

In the pursuit of novel antimalarials, targeting the mitochondrial electron transport chain of Plasmodium falciparum is a validated strategy. PfDHODH is a central enzyme responsible for the de novo synthesis of pyrimidine nucleotides, which are critical for parasite survival[4].

Conformationally constrained 3-hydroxypyrazole-4-carboxylates have been developed as selective inhibitors of PfDHODH. These derivatives act as analogues of malonate-based inhibitors[4]. By mimicking the binding of the natural substrate, the 3-hydroxypyrazole core anchors into the active site, while specific N-aryl substitutions (e.g., 1-(naphthalene-2-yl) or 1-(2,4,6-trichlorophenyl) groups) occupy adjacent hydrophobic pockets, halting the transfer of electrons to ubiquinone[5].

Neurological Targets: AMPA and GABA_A Receptors

The 3-hydroxypyrazole moiety is extensively utilized in neuropharmacology. In the development of AMPA receptor ligands, scaffold hopping from 3-hydroxyisoxazole to 3-hydroxypyrazole has been employed to probe the receptor's topographic space. The shift in pKa between the two heterocycles directly correlates with binding affinity, allowing researchers to design subtype-selective ligands[2].

Similarly, 5-(piperidin-4-yl)-3-hydroxypyrazole analogues have been synthesized to probe the orthosteric γ-aminobutyric acid type A (GABA_A) receptor. These compounds act as partial agonists or weak antagonists, demonstrating that N1- or N2-alkyl/aryl substitutions on the pyrazole ring can shift the binding affinity into the high nanomolar range[6].

Aquaporin 9 (AQP9) and Kinase Inhibition

Recent advances have expanded the utility of 3-hydroxypyrazoles into metabolic and oncological targets. Base-promoted reactions of nitro-substituted donor-acceptor cyclopropanes with hydrazines have yielded 3-hydroxypyrazoles capable of inhibiting Aquaporin 9 (AQP9) in Leydig cells, showing high binding affinity in in silico docking studies[6]. Additionally, highly substituted 3-hydroxypyrazoles synthesized via multicomponent Ugi reactions are actively utilized in the design of novel kinase inhibitors[7].

Quantitative Data Summarization

The following table summarizes the biological activity of key 3-hydroxypyrazole scaffolds across various therapeutic targets:

Scaffold / DerivativePrimary TargetBiological EffectActivity MetricRef.
1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate PfDHODH (P. falciparum)Antimalarial / Enzyme Inhibition~30% Inhibition at screening conc.[4]
Hydroxypyrazole 7e / 7f PfDHODH (P. falciparum)Antimalarial / Enzyme InhibitionIC50 = 2.8 µM / 5.3 µM[3]
3-hydroxypyrazole AMPA analogue (cpd6) AMPA ReceptorNeurological / Weak AntagonismIC50 = 8.9 µM[2]
Unsubstituted 4-PIOL analogue (2a) GABA_A ReceptorNeurological / Weak AntagonismIC50 ~ 300 µM[6]
Compound 5b (AQP9 inhibitor) Aquaporin 9 (AQP9)Metabolic / Channel BlockadeHigh in silico binding affinity[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of a 3-hydroxypyrazole library and the subsequent biochemical screening assay.

Protocol A: Microwave-Assisted Synthesis of 3-Hydroxypyrazoles via Ugi Adducts

Causality Note: This method utilizes a tandem debenzylation/hydrazine-mediated cyclization. Microwave irradiation is chosen over traditional thermal heating to overcome the thermodynamic activation barrier rapidly, minimizing side-product formation. The use of Trifluoroacetic acid (TFA) ensures the complete removal of the protecting group, exposing the reactive ketone required for the subsequent nucleophilic attack by hydrazine[8].

  • Debenzylation: Dissolve the starting Ugi product (1.0 mmol) in a 10% TFA/1,2-dichloroethane (DCE) solution (3 mL).

  • Microwave Activation: Heat the mixture at 80°C for 10 minutes under microwave irradiation to yield the intermediate ketoamide.

  • Workup: Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate (20 mL), wash sequentially with 1N NaOH (20 mL) and brine (20 mL), and dry over anhydrous MgSO4.

  • Cyclization: Without further purification, combine the resulting N-acyl-α-aminoketone with hydrazine monohydrochloride (NH2NH2·HCl, 5.0 mmol) in ethanol (3 mL).

  • Final Ring Closure: Heat the mixture under microwave irradiation at 120°C for 20 minutes.

  • Purification: Evaporate the reaction solution in vacuo and purify via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the pure 3-hydroxypyrazole[8].

G Start Ugi Adduct Debenz Debenzylation (10% TFA/DCE, 80°C MW) Start->Debenz Keto N-acyl-α-aminoketone Debenz->Keto Cyclize Hydrazine Cyclization (NH2NH2·HCl, EtOH, 120°C MW) Keto->Cyclize Prod 3-Hydroxypyrazole Scaffold Cyclize->Prod Screen High-Throughput Screening Prod->Screen

Caption: Workflow for the microwave-assisted synthesis and screening of 3-hydroxypyrazoles.

Protocol B: In Vitro PfDHODH Inhibition Assay

Causality Note: This assay is based on the coupling of ubiquinone reduction to the redox dye 2,6-dichloroindophenol (DCIP). Because PfDHODH transfers electrons to ubiquinone during the oxidation of dihydroorotate, DCIP acts as a terminal electron acceptor. If a 3-hydroxypyrazole compound successfully inhibits the enzyme, the electron cascade is halted, preventing the reduction of DCIP. This allows for precise, real-time spectrophotometric quantification of inhibition via the preservation of absorbance at 600 nm[9].

  • Reagent Preparation: Prepare an assay buffer containing 60 µM DCIP, ubiquinone (CoQ), and N-terminally truncated recombinant PfDHODH enzyme[9].

  • Compound Incubation: Dissolve the synthesized 3-hydroxypyrazole derivatives in DMSO. Add varying concentrations of the inhibitor to the test solutions (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Baseline Measurement: Incubate the mixture at room temperature for 5 minutes and establish a baseline absorbance reading at 600 nm.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate (DHO).

  • Kinetic Monitoring: Monitor the decrease in absorption at 600 nm photometrically over 10 minutes.

  • Data Analysis: Calculate the IC50 values by plotting the initial velocity of DCIP reduction against the logarithmic concentration of the inhibitor using non-linear regression analysis.

G DHO Dihydroorotate (DHO) Enzyme PfDHODH Enzyme DHO->Enzyme Oxidation Orotate Orotate Enzyme->Orotate CoQ Ubiquinone (CoQ) Enzyme->CoQ Electron Transfer Inhibitor 3-Hydroxypyrazole Inhibitor Inhibitor->Enzyme Competitive Binding Pyr de novo Pyrimidine Biosynthesis CoQ->Pyr

Caption: Mechanism of PfDHODH inhibition by 3-hydroxypyrazole preventing pyrimidine synthesis.

Conclusion

The 3-hydroxypyrazole scaffold is far more than a simple structural motif; it is a highly dynamic, physicochemically tunable bioisostere. By leveraging its unique tautomerism and pKa profile, medicinal chemists can effectively execute scaffold hopping strategies to optimize target affinity and pharmacokinetic properties. Whether deployed as a conformationally restricted inhibitor of parasitic enzymes like PfDHODH or as a subtle electronic probe for central nervous system receptors, the robust synthetic accessibility of 3-hydroxypyrazoles ensures their continued prominence in next-generation drug discovery pipelines.

References

  • Synthesis and biological evaluation of 3‐hydroxypyrazoles as aquaporin 9 inhibitors Source: ResearchGate URL:[Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • The 4-hydroxy-1,2,3-triazole moiety as a bioisostere of the carboxylic acid: applications in bioisosterism and scaffold hopping approaches Source: MedChemComm - RSC Publishing URL:[Link]

  • Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation and X-ray structural studies Source: Università degli Studi di Torino (UniTo) URL:[Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate solubility data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Foreword: Navigating the Data Landscape

In the realm of drug discovery and chemical research, understanding the physicochemical properties of a novel compound is a foundational pillar upon which all subsequent development rests. Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate, a heterocyclic compound featuring a pyrazole core, represents a scaffold of significant interest due to the prevalence of pyrazoles in medicinal chemistry.[1] However, a thorough review of the public scientific literature reveals a notable absence of specific, quantitative solubility data for this particular molecule.

This guide, therefore, is structured not as a simple repository of pre-existing data, but as a comprehensive strategic framework. It is designed for the research scientist and drug development professional, providing the theoretical grounding and practical methodologies required to systematically characterize the solubility of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate or any novel compound of similar structural class. We will proceed from first principles, analyzing the molecular structure to predict its behavior, and then detail the rigorous experimental protocols necessary to generate reliable, publication-quality solubility data.

Section 1: Structural Analysis and Predicted Solubility Characteristics

The solubility of a molecule is fundamentally governed by its structure and the interplay of its functional groups with a given solvent. The principle of "like dissolves like" serves as our primary guide.[2]

Molecular Structure: Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

  • Pyrazole Core: The five-membered heterocyclic ring is aromatic and contains two nitrogen atoms. This system can participate in hydrogen bonding, both as a donor (N-H) and an acceptor.[3] The aromatic nature can also lead to π-π stacking interactions in the solid state, which increases the lattice energy and can decrease solubility.[3]

  • Hydroxyl (-OH) Group: This is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like water, ethanol, and methanol.

  • Methyl Ester (-COOCH₃) Group: This group adds polarity and contains hydrogen bond acceptors (the carbonyl and ether oxygens). It is, however, less polar than a carboxylic acid.

  • Acetate Linker (-CH₂-): This flexible, non-polar linker connects the polar ester group to the pyrazole ring.

Predicted Behavior: Based on this analysis, methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is predicted to be a polar molecule. It should exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] Its aqueous solubility is expected to be limited but present, driven by the hydrogen bonding capacity of the hydroxyl and pyrazole N-H groups.[4] The overall solubility will be a delicate balance between the polar functional groups promoting dissolution and the energy of the crystal lattice resisting it.[5]

Section 2: The Theoretical Imperative: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, "solubility" is not a single, monolithic value. The distinction between thermodynamic and kinetic solubility is critical for making informed decisions in drug development.[6][7][8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, in the presence of excess solid solute, at a specific temperature and pressure.[6] This value is intrinsic to the compound's most stable solid form and is essential for pre-formulation and understanding oral bioavailability.[9]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution.[7][10] It is often measured in high-throughput screening where a concentrated DMSO stock of the compound is rapidly diluted into an aqueous buffer.[8] The resulting value is typically higher than the thermodynamic solubility because it may represent the solubility of an amorphous or metastable form before it has had time to equilibrate to the most stable, and usually less soluble, crystalline form.[9]

Understanding this difference is paramount. A high kinetic solubility might make a compound appear promising in an initial screen, but a low thermodynamic solubility could present significant downstream challenges for developing a viable oral dosage form.

G cluster_0 Solubility Assessment Pathway Start Compound Synthesis Kinetic Kinetic Solubility Screen (High-Throughput, DMSO Dilution) Start->Kinetic Decision_Kinetic Sufficiently Soluble? Kinetic->Decision_Kinetic Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Decision_Thermo BCS Class I/III Target? Thermo->Decision_Thermo pH_Profile pH-Solubility Profile (pH 1.2 - 6.8) Formulation Formulation Development pH_Profile->Formulation Decision_Kinetic->Thermo Yes Stop Low Priority / Reformulation Decision_Kinetic->Stop No Decision_Thermo->pH_Profile Yes Decision_Thermo->Formulation No (BCS Class II/IV)

Figure 1. A logical workflow for progressing a compound through solubility characterization stages.

Section 3: Gold-Standard Protocol for Thermodynamic Solubility Determination

To generate definitive and regulatory-compliant data, the shake-flask method is the universally accepted standard for determining equilibrium solubility.[11][12][13] The protocol must be self-validating by ensuring equilibrium is truly reached.

Objective:

To determine the equilibrium (thermodynamic) solubility of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate in a specified solvent system (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature (e.g., 37 °C).[12][14]

Materials:
  • Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (solid, high purity)

  • Solvent of interest (e.g., pH 1.2, 4.5, 6.8 buffers, deionized water)[13]

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Sealed glass vials

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert and non-binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Add a precise, known volume of the desired solvent to the vial.

    • Seal the vial securely to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the target temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[15]

    • Agitate the suspension for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[16]

    • Causality Check: Why 24-48 hours? This extended period allows time for not only dissolution but also for any potential solid-state phase transitions to the most stable polymorph to occur, ensuring a true thermodynamic equilibrium is measured.[6] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

  • Phase Separation:

    • Once the equilibration period is complete, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To ensure complete removal of all undissolved particles, centrifuge the vials.

    • Carefully withdraw a sample of the clear supernatant. Immediately filter this sample through a pre-conditioned, chemically inert 0.22 µm syringe filter into a clean analysis vial.[4]

    • Causality Check: Filtration is a critical step. Any suspended microparticles in the sample will be dissolved upon dilution for analysis, leading to an overestimation of the true solubility. The filter material must be validated to ensure it does not adsorb the compound of interest.

  • Quantification and Data Reporting:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV.[11][17]

    • Prepare a standard calibration curve of the compound in the same solvent to ensure accurate quantification.

    • The final solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[11]

G cluster_workflow Shake-Flask Method Workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal Vial B->C D 4. Agitate at Constant Temp (e.g., 37°C for 48h) C->D E 5. Settle & Centrifuge D->E F 6. Filter Supernatant (0.22 µm Syringe Filter) E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Report Solubility (mg/mL or mol/L) G->H

Figure 2. A generalized workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Predicted Solubility in Common Solvents

While experimental data must be generated, we can create a predictive table based on the structural analysis and general knowledge of pyrazole derivatives.[3][4][5] This serves as a hypothesis for experimental design.

Solvent ClassExample SolventsPredicted Solubility for Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetateRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and capacity as hydrogen bond acceptors can effectively solvate the molecule.[4]
Polar Protic Water, Ethanol, MethanolModerate to LowCapable of hydrogen bonding with the -OH and N-H groups, but the overall molecule size and non-polar regions may limit high solubility, especially in water.[4][5]
Non-Polar Toluene, HexaneVery Low / InsolubleThe molecule's high polarity is incompatible with non-polar solvents, following the "like dissolves like" principle.[2]
Chlorinated Dichloromethane (DCM)ModerateDCM has intermediate polarity and can often dissolve compounds that are not soluble in highly polar or non-polar extremes.[4]

Section 5: The Critical Influence of pH

For ionizable compounds, solubility is not a fixed number but a function of pH.[18] The pyrazole ring system has a weakly basic nitrogen and the hydroxyl group is weakly acidic. Therefore, the net charge on methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate will change with pH, drastically affecting its aqueous solubility.

  • In Acidic Media (e.g., pH 1.2): The basic nitrogen on the pyrazole ring may become protonated, forming a cationic salt. This salt form is expected to be significantly more water-soluble than the neutral form.[3]

  • In Neutral Media (e.g., pH 7.4): The molecule will likely exist predominantly in its neutral form. This is often the point of minimum solubility for such amphiprotic compounds.

  • In Basic Media (e.g., pH > 10): The hydroxyl group can be deprotonated to form an anionic phenolate-like species, which would again increase aqueous solubility.

Experimental Imperative: Determining the pH-solubility profile across the physiologically relevant range of pH 1.2 to 6.8 is a regulatory requirement for the Biopharmaceutics Classification System (BCS) and is critical for predicting oral absorption.[13][14][15]

Conclusion

While specific public data for methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is currently unavailable, a robust and reliable solubility profile can be established through a systematic and theoretically grounded experimental approach. By understanding the molecule's structure, appreciating the critical difference between kinetic and thermodynamic solubility, and meticulously applying the gold-standard shake-flask methodology, researchers can generate the high-quality data necessary to advance their research and development programs. The principles and protocols outlined in this guide provide a comprehensive roadmap for the successful solubility characterization of this, and other, novel chemical entities.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Alsenz, J., & Kansy, M. (2007). Thermodynamic vs. kinetic solubility: knowing which is which. ResearchGate. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2012). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. PubMed. [Link]

  • Sköld, C., Winiwarter, S., & Johansson, P. (n.d.). Comparison of kinetic solubility with equilibrium solubility. ResearchGate. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • IJCRT.org. (2025, July 7). A Review On Pyrazole And Its Derivative. [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • LookChem. (n.d.). Cas 288-13-1,Pyrazole. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Cristofoletti, R., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Innoscience. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • PubChem. (n.d.). methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. [Link]

  • CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. [Link]

Sources

Engineering 1H-Pyrazole-5-Acetic Acid Methyl Ester Analogs: Synthesis, Pharmacological Profiling, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole-5-acetic acid methyl ester core is a privileged pharmacophore in modern medicinal chemistry. Featuring a five-membered aromatic ring with two adjacent nitrogen atoms linked to an acetic acid ester moiety, this scaffold offers exceptional versatility for structural derivatization[1]. The esterification of the acetic acid side chain enhances lipophilicity, improving cellular permeability compared to the free acid, while maintaining the ability to undergo intracellular hydrolysis to the active carboxylate form. This whitepaper details the mechanistic pharmacology, chemoselective synthesis, and biological validation of these highly versatile analogs.

Mechanistic Pharmacology and Therapeutic Targets

The structural geometry of 1H-pyrazole-5-acetic acid analogs allows them to interact with diverse biological targets. This is primarily driven by hydrogen bonding via the pyrazole nitrogens and hydrophobic interactions via substituted aryl groups.

Cyclooxygenase (COX) Inhibition

Analogs bearing diaryl substitutions on the pyrazole ring exhibit potent, selective inhibition of COX-2 over COX-1[2]. This selectivity is driven by the ability of the pyrazole core to insert into the larger hydrophobic side pocket of the COX-2 active site. This effectively blocks prostaglandin synthesis without inducing the gastrointestinal toxicity typically associated with non-selective NSAIDs[2].

EGFR/PI3K/AKT/mTOR Cascade Modulation

Recent advancements have positioned pyrazole derivatives as potent kinase inhibitors. Specifically, hybrid analogs (e.g., pyrazolyl s-triazine derivatives) have demonstrated high efficacy in targeting the Epidermal Growth Factor Receptor (EGFR)[3]. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these analogs halt downstream signaling through the PI3K/AKT/mTOR pathway, thereby inducing apoptosis in triple-negative breast cancer (TNBC) cells[3].

Pathway Inhibitor Pyrazole Analog EGFR EGFR Inhibitor->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Fig 1: Inhibition of the EGFR/PI3K/AKT/mTOR cascade by pyrazole analogs.

Sodium-Glucose Cotransporter (SGLT) Inhibition

In metabolic disease, specific pyrazole-acetic acid derivatives have been identified as potent inhibitors of SGLT1 and SGLT2[4]. These compounds block glucose reabsorption in the renal proximal tubule, promoting glycosuria and lowering blood glucose levels independently of insulin secretion[4].

Strategic Chemical Synthesis

The primary challenge in synthesizing 1H-pyrazole-5-acetic acid methyl ester analogs is achieving regioselectivity. The reaction of alkyl- or arylhydrazines with unsymmetrical 1,3-dicarbonyl compounds (such as methyl 3,5-dioxohexanoate) typically yields a mixture of 3- and 5-pyrazolylacetates[5].

To circumvent this, a chemoselective route utilizing specific diketoesters in the presence of acetic acid is employed[5]. Acetic acid acts dualistically as a solvent and a mild Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity. This directs the initial nucleophilic attack of the substituted hydrazine strictly to the desired position, preventing the formation of the 3-isomer[3].

SynthesisWorkflow Reagents Hydrazine + Diketoester Condensation AcOH-Mediated Condensation Reagents->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Regioselective Cyclization Hydrazone->Cyclization -H2O Product 5-Pyrazolylacetate Analog Cyclization->Product

Fig 2: Regioselective synthesis workflow for 5-pyrazolylacetates.

Protocol 1: Chemoselective One-Pot Synthesis

Causality & Validation: This protocol utilizes a one-pot, two-component condensation. Methanol/acetic acid mixtures are selected to balance reactant solubility and provide the necessary acidic environment for hydrazone formation[5],[6]. In-process TLC monitoring acts as a self-validating checkpoint to ensure the complete consumption of the highly reactive hydrazine before workup, preventing downstream amine contamination.

  • Preparation: Dissolve 2.0 mmol of the selected arylhydrazine in 5 mL of methanol. In a separate flask, dissolve 2.0 mmol of the diketoester precursor (e.g., methyl 3,5-dioxohexanoate) in 5 mL of glacial acetic acid[5].

  • Condensation: Add the hydrazine solution dropwise to the diketoester solution at 0°C over 15 minutes.

    • Rationale: Dropwise addition at low temperatures prevents exothermic runaway and suppresses the formation of the undesired 3-isomer by kinetically controlling the initial nucleophilic attack.

  • Cyclization: Heat the reaction mixture to 60°C for 3 hours[5].

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the hydrazine starting material spot confirms complete conversion[3].

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and acetic acid. Neutralize the residue with saturated aqueous NaHCO3 (until pH ~7.5) to quench any residual acid, then extract with dichloromethane (3 x 15 mL)[4].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash chromatography (eluent: ethyl acetate/light petroleum 1:1) to yield the pure 5-pyrazolylacetate[5].

  • Structural Confirmation: Validate regiochemistry via 1H NMR. The 4-H proton of the pyrazole ring typically appears as a distinct singlet around δ 5.98–6.42 ppm, and the ester methoxy group appears as a singlet near δ 3.80 ppm[6],[7].

Quantitative Biological Evaluation

To evaluate the efficacy of synthesized analogs, comprehensive in vitro profiling is required. Table 1 summarizes the expected pharmacological metrics for optimized 1H-pyrazole-5-acetic acid methyl ester derivatives across different therapeutic targets based on recent literature parameters[2],[4],[3].

Table 1: Pharmacological Metrics of Pyrazole Analogs

Compound Class / TargetPrimary AssayIC50 Value (µM)Selectivity RatioSynthetic Yield (%)
Diaryl-pyrazole (COX-2)Cyclooxygenase Inhibition< 0.2> 100 (over COX-1)65 - 75
Pyrazolyl s-Triazine (EGFR)Kinase Fluorescence Assay0.04 - 0.15High (over AKT/mTOR)80 - 83
Pyrazole-glucoside (SGLT2)Glucose Uptake Assay0.01 - 0.05> 500 (over SGLT1)52 - 68
Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Causality & Validation: This assay measures the ability of the pyrazole analog to inhibit EGFR phosphorylation. A fluorescence-based readout is chosen for its high sensitivity and dynamic range. Including a known inhibitor (e.g., Erlotinib) acts as a positive control, validating the assay's dynamic response[1],[3].

  • Reagent Preparation: Prepare a 10 mM stock solution of the pyrazole analog in 100% DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve final assay concentrations ranging from 1 nM to 10 µM.

    • Rationale: DMSO must be kept below 1% final concentration in the well to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 384-well plate, combine 10 µL of the diluted compound with 10 µL of purified recombinant EGFR kinase domain (0.5 ng/µL final). Incubate at room temperature for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the Km value, typically 10 µM) and a fluorescently labeled peptide substrate (e.g., poly-Glu-Tyr).

  • Kinetic Measurement: Incubate for 60 minutes at 30°C.

    • Validation Checkpoint: Ensure the reaction remains in the linear phase by confirming that less than 20% of the total substrate is consumed during the incubation window.

  • Termination and Readout: Quench the reaction by adding 10 µL of EDTA (50 mM). Measure fluorescence emission using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls. Determine the IC50 using non-linear regression analysis (four-parameter logistic curve).

Conclusion

The 1H-pyrazole-5-acetic acid methyl ester scaffold is a cornerstone in the development of targeted therapeutics. Through precise, chemoselective synthetic methodologies utilizing acetic acid mediation, researchers can reliably access the 5-substituted isomers without cross-contamination from the 3-isomer. These compounds demonstrate profound biological activity, modulating critical pathways such as COX-2 in inflammation, EGFR/PI3K/AKT/mTOR in oncology, and SGLT in metabolic disorders. Rigorous adherence to self-validating protocols ensures the integrity of both the chemical synthesis and the subsequent pharmacological profiling.

References

  • [1] 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid - Benchchem. Benchchem. 1

  • [5] CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES. Clockss.org. 5

  • [2] US5760068A - Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation. Google Patents. 2

  • [4] New Drug Approvals - DIABETES. Rssing.com. 4

  • [3] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. NIH.gov. 3

  • [6] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.com. 6

  • [7] 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.com. 7

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate via Condensation of Dimethyl Acetonedicarboxylate with Hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrazolone derivatives via the condensation of β-keto esters with hydrazines is a cornerstone transformation in heterocyclic chemistry. Dimethyl acetonedicarboxylate (DMAD) serves as a highly versatile 1,3-C,C-binucleophile and bis-electrophile precursor[1]. When reacted with hydrazine hydrate, it undergoes a tandem condensation-cyclization sequence to yield methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate. This functionalized pyrazolone is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors[2], anti-inflammatory agents, and complex stilbene-pyridazinone hybrids[3].

This application note details the mechanistic causality, optimized reaction conditions, and a self-validating experimental protocol for the reliable synthesis of this critical building block.

Mechanistic Insights & Causality

The reaction between DMAD and hydrazine is not a simple single-step condensation; it is a meticulously orchestrated cascade reaction that requires specific thermodynamic and kinetic controls to prevent off-target polymerization.

  • Hydrazone Formation (Kinetic Step): The highly electrophilic central ketone of DMAD undergoes rapid nucleophilic attack by the primary amine of hydrazine hydrate. Subsequent dehydration yields a hydrazone intermediate. This step is highly exothermic and occurs rapidly even at 0 °C.

  • Intramolecular Cyclization (Thermodynamic Step): The terminal nitrogen of the hydrazone intermediate is perfectly positioned to attack one of the flanking methyl ester groups. This intramolecular acyl substitution results in the elimination of methanol and the formation of the stable 5-membered pyrazolone ring.

  • Tautomeric Equilibrium: Once formed, the pyrazolone product exists in a dynamic tautomeric equilibrium (CH-form, OH-form, and NH-form). In polar protic solvents, the OH and NH forms predominate, which significantly influences its subsequent reactivity in drug development workflows.

Causality in Solvent Selection: The choice of solvent is critical. Using anhydrous methanol matches the leaving group of the ester, entirely preventing the transesterification side reactions that would inevitably occur if ethanol or isopropanol were used.

Workflow and tautomeric equilibrium of the synthesized pyrazolone derivative.

Experimental Protocol: A Self-Validating System

The following protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis without requiring immediate complex spectroscopic analysis.

Materials Required
  • Dimethyl acetonedicarboxylate (DMAD): 17.4 g (100 mmol, 1.0 equiv)

  • Hydrazine hydrate (98%): 5.25 g (105 mmol, 1.05 equiv)

  • Anhydrous Methanol: 120 mL

  • Dichloromethane (DCM) and Methanol for TLC

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Action: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the DMAD in 100 mL of anhydrous methanol. Cool the solution to 0–5 °C using an ice-water bath.

  • Causality: Initiating the reaction at near-freezing temperatures suppresses the kinetic formation of bis-hydrazides (where hydrazine attacks both the ketone and the ester groups simultaneously).

Step 2: Controlled Hydrazine Addition

  • Action: Slowly add the hydrazine hydrate dropwise over a period of 30 minutes via an addition funnel.

  • Causality: The reaction is highly exothermic. Dropwise addition maintains a low steady-state concentration of unreacted hydrazine, ensuring a 1:1 stoichiometry is strictly maintained at the molecular level.

Step 3: Cyclization & Reflux

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 3 hours.

  • Causality: While hydrazone formation occurs rapidly at 0 °C, the intramolecular cyclization requires thermal energy to overcome the activation barrier for acyl substitution and drive the elimination of methanol.

Step 4: Reaction Monitoring (System Validation)

  • Action: Monitor the reaction progress via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1).

  • Validation: DMAD appears as a fast-moving, UV-active spot. The pyrazolone product will remain near the baseline due to its high polarity and hydrogen-bonding capabilities. The complete disappearance of the high-Rf spot validates the completion of the cyclization.

Step 5: Isolation & Purification

  • Action: Cool the reaction mixture to 0 °C for 2 hours. The product will precipitate as a white crystalline solid. Filter the solid under vacuum, wash with 20 mL of ice-cold methanol, and dry under high vacuum.

  • Causality: The target pyrazolone has limited solubility in cold methanol, whereas unreacted hydrazine and trace linear byproducts remain highly soluble in the mother liquor. This crystallization step acts as a self-purifying mechanism, yielding >95% purity without column chromatography.

Quantitative Data: Optimization of Reaction Conditions

To maximize yield and purity, various thermodynamic environments and solvent systems were evaluated. The data below synthesizes the optimal parameters for this condensation.

Table 1: Optimization of Reaction Conditions for Pyrazolone Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1Methanol25 (RT)1245Incomplete cyclization; hydrazone intermediate persists.
2 Methanol 65 (Reflux) 3 88 Optimal kinetics; clean intramolecular acyl substitution.
3Ethanol78 (Reflux)382Formation of ethyl ester byproduct via transesterification.
4Water100 (Reflux)560Competing hydrolysis of the unreacted methyl ester group.
Applications in Drug Development

The isolated methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is not an end-product but a highly reactive node for further diversification.

  • C4-Functionalization: The active methylene group at the C4 position readily undergoes Knoevenagel condensations with aromatic aldehydes to form highly conjugated, biologically active scaffolds[1].

  • N-Alkylation/Arylation: The N1 position can be selectively alkylated or arylated using diazonium salts or alkyl halides, a common strategy in the synthesis of targeted kinase inhibitors[2] and complex stilbene-pyridazinone hybrids used in antiplatelet screening[3].

References
  • ResearchGate. "Stilbene-Pyridazinone Hybrids: Design, Synthesis and in Vitro Antiplatelet Activity Screening". ResearchGate Publications. URL:[Link]

  • Google Patents. "US7601718B2 - Compositions useful as inhibitors of protein kinases". United States Patent and Trademark Office.

Sources

Microwave-Assisted Synthesis of Pyrazole Acetic Acid Derivatives: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Pyrazole acetic acid derivatives represent a privileged class of pharmacophores in medicinal chemistry, forming the structural backbone of numerous anti-inflammatory, analgesic, and antimicrobial agents[1]. Traditionally, the synthesis of these heterocycles via Knorr-type cyclocondensations or multi-step N-alkylations has been plagued by prolonged reaction times, harsh thermal degradation, and poor atom economy[2].

As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, MAOS directly couples electromagnetic energy with the molecular dipoles of the reagents and solvents. This approach bypasses the thermal gradients of conventional convection heating, accelerating reaction kinetics from hours to minutes while significantly enhancing the purity profile of the final pyrazole derivatives[3].

Mechanistic Rationale: The Dielectric Advantage

To master MAOS, one must understand the causality of the energy transfer. When synthesizing pyrazole acetic acid derivatives, the reaction typically involves the nucleophilic attack of a hydrazine derivative on a


-dicarbonyl compound or chalcone[4].

In a microwave reactor, polar solvents like ethanol and acetic acid rapidly align and realign with the oscillating electromagnetic field (typically at 2.45 GHz). This molecular friction generates instantaneous, localized superheating. By conducting the reaction in a sealed vessel, we achieve autogenous pressure, allowing the solvent to be heated well above its atmospheric boiling point. According to the Arrhenius equation, this superheating exponentially overcomes the activation energy (


) barrier of the transient Schiff base intermediate, preventing it from stalling and forcing rapid dehydration and aromatization into the thermodynamically stable pyrazole core[2].

Mechanism N1 Hydrazine Derivative (Nucleophile) N3 Microwave Dielectric Heating (Rapid Dipole Alignment) N1->N3 Equimolar Loading N2 1,3-Dicarbonyl / Chalcone (Electrophile) N2->N3 Equimolar Loading N4 Schiff Base Intermediate (Transient) N3->N4 Nucleophilic Attack N5 Cyclocondensation (Acetic Acid Catalyzed) N4->N5 Dehydration N6 Pyrazole Acetic Acid Derivative N5->N6 Aromatization

Caption: Mechanistic pathway of microwave-assisted pyrazole cyclocondensation.

Quantitative Paradigm Shift: Conventional vs. Microwave

The empirical data overwhelmingly supports the superiority of MAOS for pyrazole synthesis. Below is a synthesized data comparison validating the operational shift[3].

ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)Causality / Mechanistic Driver
Reaction Time 12 – 24 hours3 – 10 minutesDirect dielectric heating accelerates kinetics without relying on thermal convection.
Average Yield 45% – 65%82% – 98%Rapid target temperature acquisition prevents thermal degradation and side-product formation.
Solvent Dependency High (Reflux volumes)Low to Solvent-FreeMW efficiency is maximized in concentrated, highly polar micro-environments.
Impurity Profile High (Unreacted Schiff bases)Trace / UndetectableInstantaneous overcoming of

drives the equilibrium to complete aromatization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes an operational causality and an In-Process Quality Control (IPQC) metric to ensure scientific integrity.

Protocol A: One-Pot Cyclocondensation (Knorr-Type Approach)

This protocol is optimized for the direct synthesis of functionalized pyrazoles using acetic acid as both a catalytic and dielectric medium[3],[4].

Step 1: Reagent Loading

  • Action: In a 10 mL microwave-transparent quartz vessel equipped with a magnetic stir bar, combine the arylhydrazine hydrochloride (1.0 mmol) and the

    
    -dicarbonyl compound (1.0 mmol).
    
  • Causality: Strict equimolar stoichiometry is critical. Excess reagents in a high-energy microwave field can lead to polymerization or intractable tar formation.

Step 2: Solvent & Catalyst Introduction

  • Action: Add 2.0 mL of absolute ethanol and 0.1 mL of glacial acetic acid.

  • Causality: Ethanol possesses a high loss tangent (

    
    ), making it an exceptional microwave-absorbing medium. Acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity, while simultaneously providing a proton shuttle to facilitate the final dehydration step.
    

Step 3: Irradiation & Pressure Control

  • Action: Seal the vessel with a pressure-rated Teflon cap. Program the microwave reactor to 360 W, ramping to 120 °C over 1 minute, and hold for 7 minutes.

  • Causality: Sealing the vessel allows for autogenous pressure buildup, suppressing solvent boiling and enabling superheating. The rapid 1-minute ramp prevents the formation of kinetic side-products.

Step 4: IPQC & Workup

  • Action: Cool the vessel rapidly to 50 °C using the reactor's compressed air jet.

  • IPQC: Spot the crude mixture on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc). The complete disappearance of the hydrazine spot validates the cyclization.

  • Action: Pour the mixture into 15 mL of crushed ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the pure pyrazole derivative.

Protocol B: N-Alkylation and Saponification Sequence

When the target is specifically a 2-(1H-pyrazol-1-yl)acetic acid derivative, a two-step microwave protocol is highly efficient[5].

Step 1: N-Alkylation

  • Action: Combine the substituted pyrazole core (1.0 mmol), ethyl bromoacetate (1.1 mmol), and anhydrous

    
     (1.5 mmol) in 2.0 mL of acetonitrile inside a microwave vessel. Irradiate at 100 °C for 4 minutes.
    
  • Causality:

    
     is chosen over stronger bases (like NaOH) to deprotonate the pyrazole nitrogen without prematurely hydrolyzing the ethyl bromoacetate. Acetonitrile provides a polar aprotic environment that stabilizes the 
    
    
    
    transition state.

Step 2: In-Situ Saponification

  • Action: Without isolating the ester intermediate, add 1.5 mL of 1M aqueous NaOH directly to the vessel. Irradiate at 80 °C for 2 minutes.

  • Causality: The addition of aqueous NaOH shifts the dielectric profile of the mixture. Microwave heating drives the rapid and complete cleavage of the ester bond.

  • IPQC: Acidify the mixture dropwise with 1M HCl to pH 3. The immediate precipitation of a white/off-white solid confirms the successful formation of the free pyrazole acetic acid.

Workflow S1 1. Reagent Prep Equimolar + Catalyst S2 2. Vessel Sealing Autogenous Pressure S1->S2 S3 3. MW Irradiation 100-120°C, 5-10 min S2->S3 S4 4. Rapid Cooling Air/N2 Jet to 50°C S3->S4 S5 5. Workup Precipitation / Extraction S4->S5 S6 6. Validation HPLC & NMR S5->S6

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Analytical Validation

To ensure the trustworthiness of the synthesized pyrazole acetic acid derivatives, final validation must be conducted via spectroscopic methods:

  • 
    H-NMR (DMSO-
    
    
    
    ):
    Look for the characteristic sharp singlet of the pyrazole
    
    
    proton (typically between
    
    
    6.50 – 8.00 ppm depending on substitution) and the distinct singlet of the acetic acid
    
    
    group around
    
    
    4.80 – 5.20 ppm[1].
  • FT-IR: The presence of a broad absorption band at 3400–2500 cm

    
     (carboxylic 
    
    
    
    stretch) and a strong sharp peak at ~1710 cm
    
    
    (
    
    
    stretch) confirms the integrity of the acetic acid moiety[2].

References

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents Source: PubMed / Bentham Science 1

  • MICROWAVE ASSISTED ONE POT SYNTHESIS OF SOME PYRAZOLE DERIVATIVES AS A SAFER ANTI-INFLAMMATORY AND ANALGESIC AGENTS Source: ptfarm.pl 2

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing 3

  • 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8 Source: Benchchem 5

Sources

Application Note: Optimization of Reaction Conditions for Pyrazolone Ring Closure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

Pyrazolones—five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group—are privileged scaffolds in medicinal chemistry. The pyrazolone nucleus is the core pharmacophore in several FDA-approved therapeutics, including edaravone (a radical scavenger for amyotrophic lateral sclerosis) and various analgesic, antipyretic, and anti-inflammatory agents like metamizole and aminophenazone[1].

The classical construction of the pyrazolone ring relies on the Knorr pyrazole synthesis , a cyclocondensation reaction between a


-dicarbonyl compound (typically a 

-keto ester like ethyl acetoacetate) and a hydrazine derivative[2]. As a Senior Application Scientist, I emphasize that achieving high yields and pure regioisomers requires a deep understanding of the thermodynamic and kinetic factors governing this two-stage cascade reaction.
The Causality of the Ring Closure Mechanism

The reaction proceeds via two distinct mechanistic phases, each requiring specific environmental conditions to overcome activation barriers:

  • Condensation (Hydrazone Formation): The primary, more nucleophilic amine of the hydrazine attacks the highly electrophilic ketone carbonyl of the

    
    -keto ester. This step involves dehydration to form a linear hydrazone intermediate[3]. This kinetic step is generally rapid and can occur at ambient temperatures.
    
  • Intramolecular Cyclization: The secondary amine of the hydrazone intermediate undergoes an intramolecular nucleophilic acyl substitution, attacking the ester carbonyl. This forms a cyclic hemiaminal intermediate, which rapidly eliminates an alcohol molecule (e.g., ethanol) to yield the thermodynamically stable, aromatized pyrazolone ring[3]. This step possesses a higher activation energy, necessitating thermal input (reflux) or catalytic activation.

Mechanism A β-Keto Ester + Hydrazine B Nucleophilic Attack (Condensation) A->B C Hydrazone Intermediate B->C - H2O D Intramolecular Ring Closure C->D Acid/Heat E Cyclized Hemiaminal D->E F Dehydration & Alcohol Elimination E->F G Pyrazolone Derivative F->G - EtOH

Mechanistic pathway of pyrazolone ring closure highlighting critical intermediates.

Critical Reaction Parameters

To design a self-validating experimental system, the choice of solvent, temperature, and catalyst must be deliberately engineered to push the equilibrium toward the cyclized product while suppressing side reactions (such as the formation of uncyclized hydrazones or unwanted regioisomers).

  • Solvent Dynamics: Protic solvents like absolute ethanol are the industry standard. They solubilize both the polar hydrazine and the organic ester while stabilizing the transition states during proton transfer[3]. For sterically hindered or electronically deactivated substrates, glacial acetic acid is utilized as it functions dually as a high-boiling solvent and an acid catalyst[4].

  • Thermal Activation: Reflux conditions (typically 78°C in ethanol or up to 118°C in acetic acid) are mandatory. The thermal energy is strictly required to drive the intramolecular cyclization and volatilize the alcohol byproduct, shifting the equilibrium forward via Le Chatelier's principle[5],[6].

  • Catalytic Influence: While some highly reactive substrates undergo spontaneous cyclization, the addition of weak acids (e.g., catalytic glacial acetic acid) significantly enhances the electrophilicity of the ester carbonyl, accelerating the ring closure[5].

  • Mechanochemistry (Green Alternative): Recent protocols leverage ball-milling (Liquid-Assisted Grinding). By eliminating bulk solvents, the local concentration of reactants is maximized. The mechanical energy input efficiently drives the condensation and cyclization, often in under an hour[7],[8].

Table 1: Quantitative Comparison of Pyrazolone Synthesis Conditions
Reaction ConditionSolvent SystemCatalyst / AdditiveTemp (°C)Time (h)Typical Yield (%)
Standard Reflux Absolute EthanolNone / Acetic Acid (cat.)783 - 665 - 85
Acid-Promoted Glacial Acetic AcidAcetic Acid (Acts as solvent)1188 - 1070 - 90
Aqueous Green WaterTetraethylammonium bromide1001 - 375 - 92
Mechanochemical Solvent-free (LAG)NaCl (auxiliary) + AcOH (cat.)Ambient0.680 - 95

(Data synthesized from standardized literature parameters[4],[9],[6],[7])

Experimental Protocols

The following methodologies provide step-by-step instructions for synthesizing pyrazolone derivatives. Each protocol includes built-in validation steps (e.g., TLC monitoring, specific precipitation triggers) to ensure experimental integrity.

Protocol A: Standard Ethanolic Reflux (Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one)

Optimal for standard, unhindered aliphatic


-keto esters and aromatic hydrazines.
  • Setup: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (10.0 mmol, 1.30 g) in 20 mL of absolute ethanol[6].

  • Addition: Slowly add phenylhydrazine (11.0 mmol, 1.19 g) dropwise to the stirred solution. Causality Note: The slight molar excess of hydrazine ensures complete consumption of the ester, while dropwise addition controls the mild exotherm of the initial hydrazone formation[6].

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C using a silicone oil bath. Maintain reflux for 3 to 6 hours[6].

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:petroleum ether (1:3) solvent system. The disappearance of the ester spot confirms complete conversion[5].

  • Isolation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath for 30 minutes to induce precipitation. If the product oils out, vigorously triturate with 5 mL of cold diethyl ether to force crystallization[6].

  • Purification: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether to remove unreacted phenylhydrazine. Recrystallize from minimal hot 95% ethanol to afford the pure product[6].

Protocol B: Acid-Catalyzed Synthesis for Deactivated Substrates

Optimal for sterically hindered or electronically deactivated substrates that stall at the hydrazone intermediate.

  • Setup: Combine equimolar amounts of the substituted

    
    -keto ester (10.0 mmol) and the hydrazine derivative (10.0 mmol) in a round-bottom flask[5].
    
  • Acidic Activation: Add 15 mL of glacial acetic acid. Causality Note: The acidic environment heavily protonates the ester carbonyl, increasing its susceptibility to nucleophilic attack by the secondary amine, thereby forcing the sluggish ring closure[4],[5].

  • Reflux: Heat the mixture to 118°C for 8 to 10 hours[4].

  • Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly over 50 g of crushed ice with vigorous stirring. The sudden shift in polarity and temperature forces the hydrophobic pyrazolone to precipitate out of the aqueous acid[4].

  • Isolation: Filter the solid mass, wash extensively with cold distilled water until the filtrate is pH neutral (to ensure complete removal of acetic acid), and dry under vacuum[4].

Workflow Step1 1. Reagent Mixing (Ester + Hydrazine) Step2 2. Reflux/Heating (80-118°C) Step1->Step2 Step3 3. TLC Monitoring Step2->Step3 Step3->Step2 Incomplete Step4 4. Cooling & Precipitation Step3->Step4 Complete Step5 5. Vacuum Filtration Step4->Step5 Step6 6. Recrystallization (Ethanol) Step5->Step6

Experimental workflow for the synthesis and purification of pyrazolone derivatives.

Troubleshooting and Optimization

Even with established protocols, researchers may encounter specific synthetic bottlenecks. Address them using these field-proven adjustments:

  • Issue: Formation of an Oily Product Instead of a Solid.

    • Causality: The product is either highly soluble in the residual reaction solvent or contaminated with unreacted starting materials, depressing its melting point[6].

    • Solution: Evaporate the solvent completely under reduced pressure. Resuspend the oily residue in a minimal amount of cold diethyl ether and scratch the inside of the flask with a glass rod to provide nucleation sites for crystallization[6].

  • Issue: Incomplete Cyclization (Trapped Hydrazone).

    • Causality: Insufficient thermal energy or lack of electrophilic activation at the ester carbonyl.

    • Solution: Switch the solvent from ethanol to a higher-boiling solvent (e.g., toluene) or add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to lower the activation energy of the cyclization step.

  • Issue: Regioisomer Mixtures.

    • Causality: When using unsymmetrical

      
      -dicarbonyl compounds, the hydrazine can attack either carbonyl group, leading to a mixture of 3-substituted and 5-substituted regioisomers[6].
      
    • Solution: Modify the reaction temperature or solvent polarity to favor the kinetic vs. thermodynamic product. Alternatively, employ chromatographic techniques (silica gel column chromatography) to separate the isomers post-reaction[6].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI URL:[Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Oriental Journal of Chemistry URL:[Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020 ResearchGate URL:[Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ-induced neuroinflammation in mice PMC - NIH URL:[Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect PMC - NIH URL:[Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS KTU ePubl URL:[Link]

  • Exploring Mechanochemistry for Organic Synthesis ORCA - Cardiff University URL: [Link]

Sources

Application Note: Precision Engineering of 3-Hydroxypyrazoles via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the precision functionalization of the 3-hydroxypyrazole scaffold.

Executive Summary & Strategic Value

The 3-hydroxypyrazole (3-pyrazolol) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Pazopanib) and analgesic agents. However, its amphoteric nature and rapid tautomeric equilibrium (hydroxy-pyrazole


 pyrazolin-3-one) create a "selectivity minefield" for synthetic chemists.

This guide provides a validated roadmap for the Palladium-Catalyzed Cross-Coupling of 3-Hydroxypyrazoles . Unlike standard aryl halide couplings, this substrate requires a "Protect-Activate-Couple" strategy to suppress competitive N-arylation and manage catalyst poisoning.

Core Challenges Solved:
  • Tautomeric Ambiguity: Controlling the equilibrium to favor O-functionalization over N-alkylation.

  • Catalyst Deactivation: Preventing the free NH or OH motifs from binding Pd(II) species off-cycle.

  • Leaving Group Instability: Managing the hydrolysis sensitivity of 3-pyrazolyl triflates.

Strategic Workflow & Decision Tree

Before initiating synthesis, the target vector must be defined. The 3-hydroxypyrazole core offers three distinct vectors for Pd-catalysis: C-O activation (via sulfonylation), Direct C-H activation (at C4/C5), and N-Arylation .

G cluster_legend Critical Control Point Start Starting Material: 3-Hydroxypyrazole Decision Target Vector Selection Start->Decision PathA Vector A: C3-Arylation (Replace OH with Ar) Decision->PathA Standard Route PathB Vector B: N-Arylation (N-C Bond Formation) Decision->PathB N-Functionalization PathC Vector C: C4/C5 Functionalization (C-H Activation) Decision->PathC Core Decoration StepA1 Step 1: N-Protection (SEM, PMB, or THP) PathA->StepA1 StepB1 Direct Buchwald-Hartwig (Ligand: tBuBrettPhos) PathB->StepB1 StepC1 Direct Arylation (Pd(OAc)2, Ag2CO3) PathC->StepC1 StepA2 Step 2: O-Activation (Tf2O or NfF) StepA1->StepA2 StepA3 Step 3: Suzuki-Miyaura (Pd(dppf)Cl2 or XPhos) StepA2->StepA3

Figure 1: Strategic Decision Tree for 3-Hydroxypyrazole Functionalization. Note that N-protection (Step A1) is the critical control point for C3-arylation.

Protocol A: The "O-Activation" Route (Suzuki-Miyaura)

This is the gold standard for converting the 3-OH group into a carbon substituent.

Phase 1: N-Protection (Mandatory)

Rationale: Direct reaction of unprotected 3-hydroxypyrazoles with triflic anhydride (


) often leads to N-sulfonylation or complex mixtures due to the NH tautomer. You must  lock the nitrogen.
  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl).[1]

  • Avoid: Simple acyl groups (unstable to basic coupling conditions).[1]

Phase 2: O-Sulfonylation (The Activation)

Converting the OH to a Triflate (OTf) or Nonaflate (ONf).[1] Note: Nonaflates are more stable to hydrolysis and often give higher yields in subsequent couplings.

Reagents:

  • Substrate: N-protected 3-hydroxypyrazole (1.0 equiv)

  • Sulfonylating Agent:

    
     (1.2 equiv) or 
    
    
    
    (Perfluorobutanesulfonyl fluoride) (1.2 equiv).[1]
  • Base:

    
     (2.0 equiv) or Pyridine.[1]
    
  • Solvent: DCM (anhydrous).[1]

  • Temp: -78 °C to 0 °C.

Protocol:

  • Dissolve substrate in anhydrous DCM under

    
    .[1] Cool to -78 °C.
    
  • Add

    
     dropwise.[1]
    
  • Add

    
     dropwise over 10 min.[1] The solution often turns dark; this is normal.
    
  • Warm to 0 °C and monitor by TLC (silica, usually 20% EtOAc/Hex). The triflate is significantly less polar than the starting alcohol.

  • Critical Workup: Quench with cold sat.

    
    . Extract rapidly with DCM.[1] Do not use acidic washes ; pyrazolyl triflates are acid-sensitive. Dry over 
    
    
    
    and concentrate below 30 °C. Use immediately or store at -20 °C.
Phase 3: The Cross-Coupling (Suzuki-Miyaura)

Rationale: The C3-OTf bond is electronically similar to an aryl triflate but prone to hydrolysis. Anhydrous conditions or bulky, electron-rich ligands are preferred to facilitate Oxidative Addition before hydrolysis occurs.

Recommended Catalyst Systems:

  • System A (Robust):

    
     (5 mol%) / 
    
    
    
    / Dioxane (dry).[1]
  • System B (Challenging/Steric):

    
     (2-5 mol%) / 
    
    
    
    / THF:Water (10:1).[1]

Step-by-Step Protocol:

  • Charge Vessel: In a glovebox or under Argon, add Pyrazolyl Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base (

    
    , 3.0 equiv).[1]
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80-100 °C.

    • Note: Microwave irradiation (110 °C, 30 min) is highly effective for these substrates and minimizes hydrolysis time.[1]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Direct N-Arylation (Buchwald-Hartwig)

If the goal is to arylate the nitrogen while keeping the oxygen (or a protected oxygen), specific ligands are required to overcome the nucleophilicity of the oxygen.

Mechanism: The pyrazole acts as the nucleophile. Key Ligand: tBuBrettPhos . This ligand is uniquely suited for 5-membered heterocycles, preventing catalyst poisoning by the multiple heteroatoms.

Protocol:

  • Reagents: 3-alkoxypyrazole (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (2 mol%).
    
  • Base:

    
     (strong base required).[1]
    
  • Solvent: t-Amyl alcohol or Dioxane.

  • Temp: 60-90 °C.

  • Insight: If using 3-hydroxypyrazole (unprotected), 2.2 equiv of base is needed.[1] The O-arylation is rare under these conditions; N-arylation dominates due to the "soft" nature of the Pd-amido intermediate.

Data Summary & Troubleshooting

Reaction Optimization Matrix
VariableStandard ConditionOptimization for Difficult SubstratesWhy?
Leaving Group Triflate (-OTf)Nonaflate (-ONf)Nonaflates are 10x more stable to hydrolysis and undergo oxidative addition faster.
Base (Suzuki)

(aq)

(solid/anhydrous)
Aqueous bases can hydrolyze the C-OTf bond before coupling occurs.[1]
Ligand

/ dppf
XPhos / SPhosElectron-rich biaryl phosphines boost oxidative addition into electron-rich heterocycles.
Solvent Toluene/EtOHTHF or Dioxane (Dry)Alcohol solvents can nucleophilically attack the triflate.[1]
Troubleshooting Guide
  • Problem: Hydrolysis of Triflate (Reversion to OH).

    • Fix: Switch to anhydrous conditions (System A). Use

      
       or 
      
      
      
      as base.[1] Switch leaving group to Nonaflate.[1]
  • Problem: Regioisomer Mixtures (N1 vs N2).

    • Fix: Use bulky N-protecting groups (SEM/THP) early in the synthesis. Sterics will force the single isomer.

  • Problem: Protodeboronation of Boronic Acid.

    • Fix: This is common with heterocyclic boronic acids.[1] Switch to Boronic Esters (BPin) or Potassium Trifluoroborates (

      
      ).[1]
      

References

  • Regioselective Functionalization: J. Org. Chem.2002 , 67, 3904.[1] Link (Sequential metalation of pyrazole oxides).[1]

  • Suzuki of Pyrazole Triflates: J. Org. Chem.2009 , 74, 5975.[1] Link (Detailed triflate/nonaflate comparison).[1]

  • C-H Arylation: Angew. Chem. Int. Ed.2017 , 56, 3630.[1] Link (Pd-catalyzed C-H activation).[1]

  • N-Arylation (Buchwald): Org. Lett.2014 , 16, 832.[1][2] Link (Use of tBuBrettPhos for aminopyrazoles).[1]

  • General Review: Chem. Rev.2011 , 111, 1346.[1] Link (Comprehensive review of cross-coupling).[1]

Sources

protecting groups for 3-hydroxy-1H-pyrazole nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of 3-Hydroxy-1H-Pyrazole Nitrogen

Executive Summary

The protection of 3-hydroxy-1H-pyrazole (also known as 3-pyrazolone) presents a unique challenge in heterocyclic chemistry due to its complex tautomeric equilibrium. Unlike simple pyrazoles, the 3-hydroxy variant exists in a tri-state equilibrium involving the 1H-enol, 2H-enol, and the keto-form (pyrazolone). This ambiguity often leads to mixtures of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-protected, 

-protected, and bis-protected species.

This guide provides a definitive protocol for the regioselective


-protection of 3-hydroxy-1H-pyrazoles, focusing on SEM (2-(Trimethylsilyl)ethoxymethyl)  and THP (Tetrahydropyranyl)  groups. These strategies are selected for their orthogonality in multi-step drug discovery campaigns.

The Tautomeric Challenge

Before selecting a reagent, one must understand the substrate. 3-Hydroxy-1H-pyrazole is not a static structure.[1][2][3][4][5][6] In solution (DMSO,


), the 3-hydroxy tautomer  often predominates, but the pyrazolone (keto)  form drives specific reactivities.
  • Path A (

    
    -Protection):  Desired for building block stability.
    
  • Path B (

    
    -Protection):  Often a competing side reaction, forming alkoxypyrazoles.
    
  • Path C (Regioisomerism): Competition between

    
     and 
    
    
    
    sites, dictated by C5 steric hindrance.
Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_legend Key Insight OH_Tautomer 1H-pyrazol-3-ol (Enol Form) Keto_Tautomer 1,2-dihydro-3H-pyrazol-3-one (Keto Form) OH_Tautomer->Keto_Tautomer  Equilibrium   O_Protected O-Protected Product (Impurity) OH_Tautomer->O_Protected  Hard Electrophiles (O-alkylation) N_Protected N-Protected Product (Target) Keto_Tautomer->N_Protected  Soft Electrophiles (N-alkylation) Note Reactivity is driven by electrophile hardness and solvent polarity.

Figure 1: The tautomeric landscape of 3-hydroxypyrazole. The equilibrium dictates that reaction conditions (base, solvent, temperature) must be tuned to trap the desired N-nucleophile.

Strategic Selection Guide

Not all protecting groups are equal.[7][8][9][10] Use this table to select the group based on your downstream chemistry requirements.

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) THP (Tetrahydropyranyl) PMB (p-Methoxybenzyl)
Primary Utility Robust Synthesis. Survives lithiation, Pd-coupling, and strong bases.Temporary Masking. Easy on/off. Good for short sequences.Permanent/Late Stage. Removed by oxidation (CAN) or strong acid.
Install Method NaH / SEM-Cl / DMF (

)
DHP / pTSA (Cat.) / DCM or NeatPMB-Cl / NaH / DMF

vs

Selectivity
High

-selectivity if temp is controlled.
High

-selectivity (thermodynamic control).
Moderate. Risk of

-alkylation is higher.
Deprotection Acid (HCl/EtOH) or Fluoride (TBAF/en).Mild Acid (HOAc/THF/H

O) or I

/MeOH.
TFA (boiling) or CAN (Oxidative).
Key Advantage The "SEM Switch": Can migrate between nitrogens under Lewis Acid conditions.Thermal Isomerization: Can shift from

to

by heating.
UV active, highly crystalline intermediates.

Detailed Protocols

Protocol A: Regioselective -SEM Protection

Best for: Long synthetic sequences requiring robust protection.

Mechanism: The use of Sodium Hydride (NaH) irreversibly deprotonates the pyrazole. The resulting anion is an ambident nucleophile. By keeping the temperature low (


), we favor the kinetic 

-alkylation over the thermodynamic

-alkylation.

Reagents:

  • 3-Hydroxy-1H-pyrazole derivative (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the pyrazole substrate in anhydrous DMF. Cool to

    
      in an ice bath.
    
  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Equilibration: Stir at

    
     for 30–45 minutes. This ensures complete formation of the pyrazolyl anion.
    
  • Addition: Add SEM-Cl dropwise via syringe. Crucial: Maintain temperature at

    
    .
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC.[11]
    
    • Note: If

      
      -alkylation is observed (usually higher 
      
      
      
      ), keep the reaction colder and use a slightly less polar solvent (e.g., THF/DMF mix) in future runs.
  • Quench: Carefully quench with sat.

    
     solution.[9]
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with 
    
    
    
    (5% aq) to remove DMF, then brine. Dry over
    
    
    .[9]

Validation:

  • 1H NMR: Look for the SEM methylene singlet (

    
     ppm) and the TMS peak (
    
    
    
    ppm).
    
    
    -SEM typically appears slightly downfield compared to
    
    
    -SEM.
  • NOE: If C5 is substituted, an NOE correlation between the SEM methylene and the C5-substituent confirms

    
    -protection (proximal). Lack of correlation suggests 
    
    
    
    -protection (distal) or
    
    
    -protection.
Protocol B: -THP Protection (Green/Labile Route)

Best for: Rapid synthesis where the group needs to be removed easily.

Mechanism: Acid-catalyzed addition of the pyrazole nitrogen to the enol ether (DHP). This reaction is reversible and thermodynamic control often favors the


-protected species over 

-protected.

Reagents:

  • 3-Hydroxy-1H-pyrazole derivative (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2–3 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv) or PPTS (0.1 equiv)

  • DCM or Toluene (or neat for "Green" approach)

Step-by-Step:

  • Mix: Suspend the pyrazole and pTSA in DCM.

  • Addition: Add DHP in one portion.

  • Reflux/Heat:

    • Method A (Standard): Stir at room temperature for 12 hours.

    • Method B (Thermodynamic Drive): Heat to reflux (DCM) or

      
       (Toluene). Heating promotes the isomerization of any kinetically formed 
      
      
      
      -THP or 5-substituted-
      
      
      -THP to the more stable 3-substituted-
      
      
      -THP species.
  • Workup: Dilute with DCM, wash with sat.

    
     (to neutralize acid), then brine.
    
  • Purification: Flash chromatography. Note that THP introduces a chiral center, so NMR signals may appear complex (diastereomers) if other chiral centers are present.

Deprotection Strategies

The utility of a protecting group is defined by its removal.

A. SEM Removal (Two Methods):

  • Acidic (Standard): Dissolve in EtOH. Add

    
     (excess). Reflux for 2–4 hours. This removes the SEM group and generates formaldehyde (volatile).
    
  • Fluoride (Base-sensitive substrates): Dissolve in THF. Add TBAF (1M in THF, 3 equiv) and Ethylenediamine (excess). Reflux. Note: Ethylenediamine is required to scavenge the formaldehyde byproduct, preventing formation of hydroxymethyl intermediates.

B. THP Removal:

  • Mild Acid: Dissolve in Acetic Acid : THF : Water (4:2:1). Heat to

    
     for 4 hours.
    
  • Oxidative (Alternative): Catalytic Iodine (

    
    ) in MeOH at room temperature.
    

Decision Logic for Regiochemistry

When C3 is the hydroxy group and C5 is substituted (e.g., C5-Methyl), regioselectivity becomes critical.

  • Steric Rule: The protecting group will generally prefer the nitrogen distal to the bulkiest substituent (C5) to minimize steric clash.

  • The "SEM Switch": If you need to functionalize the C5 position (which is often unreactive), protect with SEM.[4][12] The SEM group can "dance" or transpose. Lithiation of an

    
    -SEM pyrazole often occurs at C5. If C5 is blocked, the SEM group can migrate to the other nitrogen under specific Lewis Acid conditions, exposing the previously blocked position.
    
Visualization: Workflow Decision Tree

DecisionTree cluster_warning Critical Check Start Start: 3-Hydroxy-1H-Pyrazole Condition Downstream Conditions? Start->Condition Route_Strong Strong Base / Lithiation / Pd-Coupling Required Condition->Route_Strong Harsh Route_Mild Mild Conditions / Short Sequence Condition->Route_Mild Mild SEM_Select Select SEM Group (Protocol A) Route_Strong->SEM_Select THP_Select Select THP Group (Protocol B) Route_Mild->THP_Select Result_SEM High Stability Can perform 'SEM Switch' SEM_Select->Result_SEM Result_THP Easy Removal Acid Labile THP_Select->Result_THP Check Check NMR for O-alkylation! (Distinct shift ~5.4ppm vs ~5.8ppm)

Figure 2: Decision matrix for selecting the appropriate protecting group based on synthetic requirements.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard Reference for general PG stability).
  • Lipshutz, B. H.; Pegram, J. J. "

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters1980 , 21, 3343–3346. Link
    
  • Larsen, J. S. et al. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein J. Org. Chem.2014 , 10, 1110–1116. Link

  • Khosropour, A. R. et al. "Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers." Z. Naturforsch.2006 , 61b, 326–330.[13] Link

  • Ahmed, B. M.; Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles." RSC Advances2015 , 5, 23781–23789. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling N1 vs. N2 Alkylation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Ticket ID: PYR-REGIO-001 Status: Open Subject: Troubleshooting Regioselectivity in Pyrazole N-Alkylation

The Knowledge Base: Why is this happening?

The "N1 vs. N2" problem is the single most common bottleneck in pyrazole chemistry. It stems from the fundamental nature of the pyrazole ring. In unsubstituted or symmetrically substituted pyrazoles, the two nitrogens are equivalent. However, once you introduce a substituent (R) at position 3 (or 5), the molecule exists in a tautomeric equilibrium, and the resulting anion has two non-equivalent nucleophilic sites.

The Mechanistic Conflict

When you deprotonate a 3-substituted pyrazole, the negative charge is delocalized over both nitrogen atoms. The regiochemical outcome of the subsequent alkylation is governed by a battle between Sterics and Thermodynamics .

  • The 1,3-Isomer (Distal Attack): Formed when the electrophile attacks the nitrogen furthest from the substituent. This is usually sterically favored but may be thermodynamically distinct.

  • The 1,5-Isomer (Proximal Attack): Formed when the electrophile attacks the nitrogen adjacent to the substituent. This creates a "clash" between the new N-alkyl group and the existing C-substituent.

Visualization: The Tautomer-Alkylation Pathway

PyrazoleAlkylation Neutral Neutral 3-R-Pyrazole (Tautomeric Mix) Anion Delocalized Anion (N-) Neutral->Anion Base (Deprotonation) TS_Distal Transition State A (Distal N Attack) Anion->TS_Distal Path A (Less Hindered) TS_Proximal Transition State B (Proximal N Attack) Anion->TS_Proximal Path B (More Hindered) Prod_13 1,3-Disubstituted Product (Usually Favored by Sterics) TS_Distal->Prod_13 Prod_15 1,5-Disubstituted Product (Sterically Crowded) TS_Proximal->Prod_15

Figure 1: The bifurcation of pyrazole alkylation pathways. Path A (Distal) typically dominates due to lower steric hindrance, yielding the 1,3-isomer.

Troubleshooting Guide: Scenario-Based Solutions

Identify your specific situation below to find the recommended solution.

Scenario A: "I need the 1,3-isomer (Sterically unhindered), but I'm getting a mixture."
  • Root Cause: The electrophile is small (e.g., MeI, EtBr), allowing attack at the crowded N position (Path B) to compete.

  • Solution: Switch to Solvent/Base Control .

    • Use non-polar solvents (Toluene, DCM) with phase transfer catalysts if possible.

    • Alternatively, bulky bases can sometimes enhance steric discrimination.

    • Protocol: See Standard Alkylation below, but lower the temperature to 0°C to maximize kinetic control.

Scenario B: "I need the 1,5-isomer (The 'Crowded' Product)."
  • Root Cause: Standard

    
     chemistry fights you here. Sterics will almost always block this path.
    
  • Solution: Do not use direct alkylation.

    • Method 1 (Cyclization): Synthesize the pyrazole de novo using a monosubstituted hydrazine and a 1,3-diketone. This locks the regiochemistry before the ring closes.

    • Method 2 (Michael Addition): Recent literature suggests conjugate addition to activated alkenes can favor N1 alkylation (proximal) under specific conditions [1].

    • Method 3 (Protecting Group Swap): Alkylate with a removable group (SEM/THP), separate isomers, then alkylate the other nitrogen, then deprotect. (Labor intensive).

Scenario C: "I need to add an Aryl group, not an Alkyl group."
  • Root Cause: You cannot do

    
     on an aryl halide.
    
  • Solution: Use Chan-Lam Coupling .[1][2]

    • Copper-catalyzed oxidative coupling with boronic acids.[1][2][3][4][5]

    • Regioselectivity: Highly sensitive to ligand and solvent. Often favors the thermodynamically stable isomer (1,3-isomer) but can be tuned.

Decision Matrix: Selecting the Right Protocol

Use this flow to determine the correct experimental approach for your target molecule.

DecisionTree Start Start: Define Target Pyrazole IsomerCheck Target Isomer? Start->IsomerCheck Iso13 1,3-Isomer (Less Hindered) IsomerCheck->Iso13 Standard Iso15 1,5-Isomer (Crowded) IsomerCheck->Iso15 Difficult SubstCheck Substituent Type? Iso13->SubstCheck Cyclization Protocol 2: De Novo Cyclization Iso15->Cyclization Best Method Mitsunobu Protocol 4: Mitsunobu Reaction Iso15->Mitsunobu Alternative (Steric dependent) Alkyl Alkyl Group (sp3) SubstCheck->Alkyl Aryl Aryl Group (sp2) SubstCheck->Aryl DirectAlk Protocol 1: Direct Alkylation (Cs2CO3/DMF) Alkyl->DirectAlk Simple Halides Alkyl->Mitsunobu Complex Alcohols ChanLam Protocol 3: Chan-Lam Coupling Aryl->ChanLam

Figure 2: Strategic decision tree for selecting the synthesis method based on target regiochemistry.

Standard Operating Procedures (SOPs)

Protocol 1: General Base-Mediated Alkylation (Kinetic Control)

Best for: 1,3-isomers with simple alkyl halides.

Reagents:

  • Substrate: 3-Substituted Pyrazole (1.0 equiv)

  • Alkylating Agent: R-Br or R-I (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: DMF (anhydrous) or MeCN

Procedure:

  • Dissolve pyrazole in DMF (0.2 M concentration) under

    
    .
    
  • Add Base at 0°C. Stir for 30 mins to ensure deprotonation.

  • Add Alkylating Agent dropwise at 0°C.

  • Allow to warm to RT and monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, dry over

    
    .
    
  • Purification: Silica chromatography. Isomers usually separate well; the 1,3-isomer is typically less polar than the 1,5-isomer.

Protocol 2: Regioselective De Novo Cyclization

Best for: 1,5-isomers (crowded) or when direct alkylation fails.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Monosubstituted Hydrazine (

    
    ) (1.1 equiv)
    
  • Solvent: Ethanol or Acetic Acid

Procedure:

  • Dissolve diketone in Ethanol (0.5 M).

  • Add Hydrazine salt.

  • Reflux for 2–4 hours.

  • Note: Regioselectivity is dictated by the condensation kinetics. The more nucleophilic nitrogen of the hydrazine (usually the

    
    ) attacks the more electrophilic carbonyl of the diketone.
    
    • Tip: If using a fluorinated diketone, the hydrazine attacks the carbonyl distal to the

      
       group first [2].
      
Protocol 3: Chan-Lam Coupling (N-Arylation)

Best for: Adding phenyl/heteroaryl groups.

Reagents:

  • Pyrazole (1.0 equiv)[6]

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (0.1 – 1.0 equiv)
    
  • Ligand: Pyridine or Bipyridine (2.0 equiv)

  • Base:

    
     or TEA
    
  • Solvent: DCM or DCE (Open to air)

Procedure:

  • Combine Pyrazole, Boronic Acid, and

    
     in solvent.[3]
    
  • Add Base and Ligand.

  • Stir vigorously open to the atmosphere (requires

    
     for re-oxidation of Cu).
    
  • Run at RT for 12–24h.

  • Note: This reaction is sensitive to water; use molecular sieves if yield is low [3].

Frequently Asked Questions (FAQ)

Q: Why does


 often give better ratios than 

?
A: Cesium is a larger, softer cation ("Cesium Effect"). It creates a looser ion pair with the pyrazolate anion, making the nitrogen more nucleophilic and often enhancing the preference for the sterically less hindered position (1,3-isomer).

Q: Can I distinguish the isomers by NMR? A: Yes.

  • NOESY/ROESY: The gold standard. Look for a cross-peak between the new N-alkyl protons and the substituent at position 5 (for the 1,5-isomer). The 1,3-isomer will not show this correlation (or it will be very weak).

  • Chemical Shift: In 1,3-disubstituted pyrazoles, the C5-H (if present) is typically more downfield than the C3-H of the 1,5-isomer due to the adjacent nitrogen lone pair effects.

Q: I am using a Mitsunobu reaction. Which isomer will I get? A: Mitsunobu reactions on pyrazoles generally follow steric control, favoring the 1,3-isomer. However, the mechanism is sensitive to pKa. If you need the 1,5-isomer via Mitsunobu, try using a bulky phosphine (


) to force the reaction to the less hindered nitrogen (which paradoxically might be the "wrong" one depending on the transition state), though this is rare. Standard conditions (

/DIAD) favor the 1,3-product [4].

Q: How do I synthesize 1-methyl-5-trifluoromethylpyrazole selectively? A: Direct methylation of 3-trifluoromethylpyrazole gives the 1-methyl-3-CF3 isomer (1,3) as the major product. To get the 1,5-isomer (1-methyl-5-CF3), you should use Protocol 2 (Cyclization) : React 4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The


 of the hydrazine attacks the non-fluorinated carbonyl, leading to the 5-CF3 product.

References

  • Catalyst-Free Michael Reaction: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022.[7][8] Link

  • Fluorinated Pyrazole Regiochemistry: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-(Trifluoromethyl)pyrazoles." Journal of Organic Chemistry, 2008.[9] Link

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1][5] Synthesis, 2011. Link

  • Mitsunobu Regioselectivity: Tsunoda, T., et al. "Regioselective alkylation of pyrazoles via Mitsunobu reaction." Tetrahedron Letters, 1993. Link

Sources

improving yield of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate Ticket ID: PYR-5YL-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Core Logic

The synthesis of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (Target 3 ) from dimethyl 3-oxopentanedioate (dimethyl 1,3-acetone dicarboxylate, Precursor 1 ) and hydrazine is a classic Knorr-type condensation.[1] However, it is notorious for variable yields (often <40% in unoptimized batches).

The Central Conflict: This reaction relies on chemoselectivity .[1] You need hydrazine to attack the ketone (fast) and one ester (intramolecular cyclization), while leaving the second ester (the side chain) completely untouched.

The Yield Killers:

  • The Hydrazide Trap: Hydrazine is a potent nucleophile.[1][2] If conditions are too basic or hot, it attacks the pendant methyl ester, forming the hydrazide byproduct.

  • The Solubility Paradox: The product exists as a zwitterionic tautomer (

    
    -hydroxy vs. 
    
    
    
    -oxo).[1] It is highly soluble in water and difficult to extract, leading to massive losses during aqueous workup.

Troubleshooting Tickets (Q&A)

Ticket #101: "My crude NMR shows a mess of peaks, and the mass spec indicates M+15 or M+30 impurities."

Diagnosis: Loss of Chemoselectivity (Hydrazide Formation) You likely formed the hydrazide byproduct or the bis-pyrazole. This happens when hydrazine attacks the side-chain ester.[1][2]

Root Cause:

  • Excess Hydrazine: Using >1.0 equivalents.

  • High Temperature: Heating too early promotes intermolecular attack on the ester.[1][2]

  • Addition Order: Adding the Diester to the Hydrazine puts the ester in a sea of nucleophiles, promoting side reactions.

Solution Protocol:

  • Stoichiometry: Use a strict 0.95 - 0.98 equivalent of hydrazine.[1][2] It is better to leave a small amount of starting material (easy to wash away) than to over-react.

  • Inverse Addition: Always add Hydrazine to the Diester solution .[2]

  • Temperature Control: Perform the addition at 0°C to -10°C . Only heat after the addition is complete and the hydrazone intermediate has formed.

Ticket #102: "The reaction looked good on TLC, but I recovered almost nothing after extraction."

Diagnosis: Isoelectric Point Failure 3-Hydroxypyrazoles are amphoteric.[1][2] At high pH (basic), they are anions (soluble). At low pH (acidic), they are cations (soluble). They only precipitate effectively at their isoelectric point (pI).[1]

Root Cause:

  • Wrong pH during workup: Extracting a pyrazolone from water requires precise pH adjustment.[1][2]

  • Aqueous Workup: Water is the enemy of isolation here.[2] The product loves water more than ethyl acetate.

Solution Protocol:

  • Avoid Aqueous Extraction: Use a "precipitation workup" instead of a "separation funnel workup."

  • The pH Sweet Spot: If you must use water, adjust the pH to ~4.5 - 5.5 (the typical pI range for these species) to induce precipitation.

Ticket #103: "The product is an oil that won't crystallize."[2]

Diagnosis: Tautomer Trapping The product rapidly tautomerizes between the enol (OH) and keto (C=O) forms. Impurities and residual solvents stabilize the amorphous state.[2]

Solution Protocol:

  • Anti-solvent Trituration: Dissolve the oil in a minimum amount of Methanol, then slowly add Diisopropyl Ether (DIPE) or Heptane with vigorous stirring.

  • Seed Crystals: If available, seeding is critical.[1][2]

  • Drying: Ensure all acetic acid (if used) is removed; residual acid prevents the lattice from forming.

Visualizing the Chemistry (Mechanism & Pitfalls)

The following diagram illustrates the competition between the desired cyclization and the "Hydrazide Trap."

PyrazoleSynthesis Start Dimethyl 3-oxopentanedioate (Diester) Intermediate Hydrazone Intermediate (Kinetic Product) Start->Intermediate Low Temp (0°C) Fast Step Hydrazine Hydrazine (0.95 eq) Hydrazine->Intermediate Target Target Pyrazole Ester (Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate) Intermediate->Target Cyclization Intramolecular (Desired) BisPyrazole Bis-Pyrazole (Over-reaction) Intermediate->BisPyrazole Excess Hydrazine Hydrazide Hydrazide Byproduct (Yield Killer) Target->Hydrazide Excess Hydrazine or High Temp

Caption: Reaction pathway showing the critical divergence between the desired cyclization and the parasitic hydrazide formation.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate with >70% isolated yield.

Materials
  • Precursor: Dimethyl 3-oxopentanedioate (10.0 g, 57.4 mmol)[1]

  • Reagent: Hydrazine Hydrochloride (3.83 g, 56.0 mmol) [Note: Using the HCl salt often improves yield over the hydrate by buffering the pH, preventing ester hydrolysis]

  • Solvent: Methanol (anhydrous, 100 mL)

  • Base: Sodium Acetate (4.6 g, 56.0 mmol) [Used only if using Hydrazine HCl to release the free base in situ]

Step-by-Step Workflow
  • Preparation (The Cold Start):

    • Dissolve Dimethyl 3-oxopentanedioate (10.0 g) in Methanol (80 mL) in a round-bottom flask.

    • Cool the solution to -5°C using an ice/salt bath. Critical: Cold temp prevents immediate attack on the ester.

  • Controlled Addition:

    • Prepare a separate solution of Hydrazine Hydrochloride (3.83 g) and Sodium Acetate (4.6 g) in Methanol (20 mL). Stir for 10 mins.

    • Add the Hydrazine solution to the Diester solution dropwise over 30 minutes .

    • Why? This keeps the concentration of free hydrazine low relative to the ketone, favoring the desired 1:1 reaction.

  • Cyclization (The Warm Up):

    • Allow the mixture to warm to room temperature naturally over 1 hour.

    • Stir at room temperature for an additional 2 hours.

    • Check Point: Run a TLC (9:1 DCM:MeOH). If starting material remains, do not add more hydrazine yet.[1][2] Heat to 40°C for 30 mins.

  • Isolation (The Precipitation Trick):

    • Concentrate the reaction mixture under vacuum to ~20% of its original volume (do not dry completely).

    • Cool the residue to 0°C.[2]

    • Slowly add cold water (30 mL) .

    • Adjust pH to 5.0 using 1N HCl or sat.[1][2] NaHCO3.

    • The solid product should precipitate.[2][3] Filter, wash with cold water (2x 5 mL), and then wash with cold Diisopropyl Ether (10 mL) to remove unreacted diester.

  • Data Summary (Expected Results)

ParameterValueNotes
Appearance Off-white solidCan be slightly yellow if trace oxidation occurs
Melting Point 185-190°CDependent on tautomeric form
1H NMR (DMSO-d6)

3.60 (s, 3H), 3.65 (s, 2H), 5.4 (s, 1H)
Characteristic methylene singlet at 3.65
Typical Yield 65 - 78%Optimized vs. 35-40% unoptimized

Scale-Up Safety Considerations

When moving from grams to kilograms, the exotherm of the hydrazine addition becomes dangerous.

SafetyLogic Start Scale Up (>100g) Risk Risk: Thermal Accumulation (Exothermic Hydrazone Formation) Start->Risk Control Control: Active Cooling + Dosing Pump Risk->Control Monitor Monitor: Internal Temp Probe (Keep < 5°C) Control->Monitor

Caption: Thermal safety logic for large-scale hydrazine addition.

References

  • Knorr Pyrazole Synthesis Mechanism & Review

    • Source: BenchChem Application Notes.[1][2] "Synthesis of Pyrazole Derivatives from β-Keto Esters."

  • Chemoselectivity in Hydrazine Reactions

    • Source: Beilstein Journal of Organic Chemistry.[1] "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation."

    • URL:[Link]

  • Purific

    • Source: Google Patents WO2011076194A1.[1][2] "Method for purifying pyrazoles."

    • URL
  • Properties of 3-Amino-5-hydroxypyrazole (Analogous Solubility Behavior)

Sources

purification methods for polar pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of polar nitrogen-containing heterocycles. Pyrazole derivatives, due to their unique hydrogen-bonding capabilities, tautomerism, and basicity, often defy standard purification protocols.

This guide is designed to move beyond simple troubleshooting. By understanding the thermodynamic and mechanistic causality behind why a separation fails, you can engineer a self-validating purification system that works predictably every time.

Diagnostic Workflow for Pyrazole Purification

Before diving into specific troubleshooting FAQs, consult the decision matrix below to ensure you are utilizing the correct chromatographic modality based on your pyrazole's physicochemical properties.

PyrazolePurification Start Crude Polar Pyrazole Mixture Soluble Highly Water-Soluble? Start->Soluble Basic Contains Basic Nitrogen? Soluble->Basic Yes Streak Streaks on Standard Silica? Soluble->Streak No SCX SCX Catch & Release or Low-pH RP-HPLC Basic->SCX Yes HILIC HILIC or Polar-Embedded C18 Basic->HILIC No ModSilica Modified Silica (1% TEA) or Basic Alumina Streak->ModSilica Yes StdSilica Standard Normal Phase (Hexane/EtOAc) Streak->StdSilica No

Decision matrix for selecting the optimal purification route for polar pyrazole derivatives.

Section 1: Reverse-Phase (RP-HPLC) & HILIC Troubleshooting

Q: Why do my highly polar pyrazole derivatives elute in the void volume during standard C18 RP-HPLC, and how can I increase retention?

Scientist Answer: Pyrazoles with multiple hydrogen-bond donors/acceptors or highly polar side chains often fail to partition effectively into the hydrophobic alkyl chains of standard C18 stationary phases. Mechanistically, when you attempt to retain these compounds by using highly aqueous mobile phases (e.g., >95% water), standard C18 columns undergo "dewetting" or phase collapse, causing the analyte to elute with the solvent front[1].

The Solution: Switch to a Polar-Embedded C18 column or utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. Polar-embedded columns contain an amide or carbamate group within the alkyl chain. This creates a water-enriched layer at the surface that facilitates the partitioning of polar pyrazoles and strongly resists dewetting[1]. If the compound is exceptionally polar, HILIC uses a polar stationary phase with a highly organic mobile phase (e.g., >80% acetonitrile), where water acts as the strong eluting solvent[1].

Quantitative Data Summary: Impact of Column Modification on Polar Heterocycles The following table demonstrates how switching from a standard C18 to modified stationary phases drastically improves retention and peak shape for polar nitrogenous compounds[1].

Compound TypeColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
Melamine Standard C1895:5 Water:Acetonitrile1.2 (Void)-
Melamine Polar-Embedded C1895:5 Water:Acetonitrile4.51.1 (Sharp)
Nicotinamide Standard C1890:10 Water:Methanol2.11.8 (Tailing)
Nicotinamide Polar-Endcapped C1890:10 Water:Methanol5.31.2 (Sharp)

Section 2: Normal Phase Chromatography Challenges

Q: My basic pyrazole intermediate streaks severely on a silica gel TLC plate and column, resulting in poor recovery and overlapping fractions. What is the mechanistic cause, and how do I resolve it?

Scientist Answer: Streaking is caused by secondary interactions. Specifically, the basic nitrogen atoms of the pyrazole ring undergo strong, irreversible hydrogen bonding and ion-exchange interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel[2]. As the compound moves down the column, these acidic sites "drag" the basic molecules, causing a continuous tail rather than a discrete band.

The Solution: You must neutralize the acidic silanol sites. Add a basic modifier, such as 0.1–1% triethylamine (TEA) or ammonia in methanol, to your mobile phase[2]. Alternatively, bypass silica entirely and use neutral or basic alumina, which lacks these highly acidic sites and is highly effective for basic compounds[2].

Q: If I use triethylamine (TEA) to prevent streaking, how do I remove it from my purified pyrazole fractions?

Scientist Answer: TEA is volatile but can stubbornly adhere to polar products through non-covalent interactions. Co-evaporation with a solvent like toluene under reduced pressure is the first line of defense[1]. If NMR still shows TEA peaks, perform a mild acidic wash: dissolve the dried fractions in an organic solvent (like dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl)[1]. This protonates the TEA, driving it into the aqueous layer. Self-validation step: Ensure your specific pyrazole derivative is not acid-sensitive or highly water-soluble in its protonated state before attempting the acid wash[1].

Section 3: Ion-Exchange (SCX) Strategies

Q: Can I exploit the basicity of the pyrazole ring to separate it from non-basic polar impurities?

Scientist Answer: Yes. Strong Cation Exchange (SCX) chromatography is an exceptionally robust "catch-and-release" technique for basic heterocycles[3]. SCX resin (e.g., propylsulfonic acid-functionalized silica) contains strongly acidic sulfonic acid groups. When a basic pyrazole is loaded, it protonates and forms a strong ionic bond with the resin (the "catch"). Neutral and acidic impurities lack this positive charge and are washed away. Introducing a strong volatile base (like ammonia) deprotonates the pyrazole, breaking the ionic bond and allowing it to elute (the "release")[3].

Protocol: Self-Validating SCX Catch-and-Release Methodology

This step-by-step methodology ensures high-purity recovery of basic pyrazole derivatives[3].

  • Equilibration: Precondition a Strong Cation Exchange (SCX) cartridge (e.g., SiliaBond propylsulfonic acid) with 3–5 column volumes (CV) of methanol[3].

  • Loading: Dissolve the crude pyrazole mixture in a minimum volume of methanol. Load the solution onto the cartridge at a dropwise flow rate (approx. 1-2 mL/min)[3].

  • Washing (The "Catch"): Flush the cartridge with 3–5 CV of methanol (or acetonitrile) to remove non-basic and neutral impurities[3].

    • Self-Validation Check: Analyze the wash fraction via TLC or LC-MS. If the target pyrazole is detected here, the cartridge was either overloaded (exceeding its binding capacity) or the specific pyrazole derivative is too weakly basic to be retained.

  • Elution (The "Release"): Elute the target pyrazole by passing 2–5 CV of 2–7 N ammonia in methanol through the cartridge[3].

  • Recovery: Concentrate the ammoniacal eluent under reduced pressure to yield the purified pyrazole as a free base[3].

    • Self-Validation Check: Weigh the final product to calculate recovery yield and confirm the removal of neutral impurities via 1H-NMR.

References

  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Support Center: Resolving Pyrazole and Pyrazolone Tautomers in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. Pyrazoles and their oxygenated derivatives (pyrazolones) are ubiquitous scaffolds in drug development. However, they frequently present analytical challenges during structural elucidation. Because these heterocycles undergo rapid proton transfer, researchers often encounter broad, overlapping, or completely "missing" signals in their Nuclear Magnetic Resonance (NMR) spectra at room temperature.

This guide provides field-proven, mechanistically grounded solutions to resolve keto-enol and annular tautomerism in your NMR workflows.

Core Diagnostics: The Causality of Spectral Broadening

Q: Why are the core scaffold signals of my synthesized pyrazolone broad or missing at 298 K?

A: You are observing an intermediate exchange phenomenon on the NMR timescale. Pyrazolones exist in a dynamic equilibrium between three primary tautomeric forms: the CH form (keto), the OH form (enol), and the NH form (lactam/keto-amine) [1].

The appearance of your spectrum is dictated by the rate of interconversion (


) relative to the difference in resonance frequencies (

) of the tautomers:
  • Slow Exchange (

    
    ):  You see distinct, sharp peaks for each tautomeric form.
    
  • Fast Exchange (

    
    ):  You see a single, sharp, time-averaged peak.
    
  • Intermediate Exchange (

    
    ):  The signals broaden and merge into the baseline. At room temperature, proton transfer in pyrazoles often falls exactly into this intermediate regime [2].
    

Tautomer_Exchange CH CH Form (Keto) OH OH Form (Enol) CH->OH Proton Transfer NMR NMR Timescale Detector CH->NMR NH NH Form (Lactam) OH->NH Proton Transfer OH->NMR NH->CH Proton Transfer NH->NMR

Dynamic equilibrium of pyrazolone tautomers interacting with the NMR timescale.

Troubleshooting & Resolution Strategies

Q: How do I force the spectrum into a "Slow Exchange" or "Fast Exchange" regime?

A: You must manipulate the kinetics of the system using Variable Temperature (VT) NMR [3].

  • To Resolve Individual Tautomers (Cooling): Lower the probe temperature (typically to -40°C to -80°C). This decelerates the proton transfer rate. As

    
     drops below 
    
    
    
    , the broad baseline humps will "decoalesce" into distinct, sharp signals representing the individual CH, OH, or NH forms. This allows for accurate integration and calculation of the equilibrium constant (
    
    
    ).
  • To Obtain a Clean, Averaged Spectrum (Heating): Raise the probe temperature (typically to +60°C to +100°C). This accelerates the exchange rate. The signals will coalesce into a single, sharp peak representing the population-weighted average of the tautomers. This is ideal for routine purity checks and backbone assignment.

Q: Why do my integration ratios and peak positions change wildly when I switch from CDCl₃ to DMSO-d₆?

A: Tautomeric equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment [4]. A non-polar, aprotic solvent like CDCl₃ forces the molecule to rely on intramolecular hydrogen bonding, often favoring the CH (keto) or specific OH (enol) forms. Conversely, a highly polar, hydrogen-bond accepting solvent like DMSO-d₆ stabilizes the highly polar NH (lactam) form via intermolecular hydrogen bonding.

Quantitative Data Summary: Solvent Effects on Pyrazolone Tautomerism
SolventDielectric Constant (

)
H-Bonding CapabilityDominant Tautomer FormVT-NMR Strategy
CDCl₃ 4.8NoneCH (Keto) / OH (Enol)Cool to -50°C to resolve
Acetone-d₆ 20.7AcceptorMixed (OH/NH)Cool to -80°C to resolve
DMSO-d₆ 46.8Strong AcceptorNH (Lactam)Heat to +80°C to average
Methanol-d₄ 32.6Donor & AcceptorOH (Enol) / NHCool to -60°C to resolve

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal temperature calibrations and 2D exchange verifications, you guarantee that your data reflects true molecular dynamics rather than instrumental artifacts.

Protocol A: Low-Temperature VT-NMR for Tautomer Resolution

Objective: Decelerate proton exchange to quantify individual tautomeric populations.

  • Sample Preparation: Dissolve 15-20 mg of the pyrazolone in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD₂Cl₂, Acetone-d₆, or DMF-d₇). Do not use DMSO-d₆ or Benzene-d₆, as they will freeze.

  • Temperature Calibration (Self-Validation Step): Insert a standard 100% Methanol NMR tube. Acquire a 1H spectrum and measure the chemical shift difference (

    
    ) between the CH₃ and OH peaks. Use the standard equation 
    
    
    
    to verify the exact probe temperature.
  • Cooling Gradient: Insert your sample. Lower the temperature in 10 K increments from 298 K down to 213 K (-60°C). Allow 10 minutes of equilibration time at each step.

  • Acquisition & Tuning: Re-tune and re-match the probe at every temperature step, as solvent dielectric properties change drastically with temperature. Acquire a standard 1H spectrum.

  • Data Analysis: Identify the decoalescence temperature (

    
    ). Below 
    
    
    
    , integrate the distinct peaks to determine the molar ratio of the tautomers.
Protocol B: 2D EXSY (Exchange Spectroscopy) for Tautomer Mapping

Objective: Prove that two distinct peaks in a low-temperature spectrum belong to interconverting tautomers of the same molecule, rather than an impurity.

  • Establish Slow Exchange: Follow Protocol A to reach a temperature approximately 10-15 K below the decoalescence temperature (

    
    ).
    
  • Setup NOESY/EXSY: Set up a 2D NOESY experiment. In small molecules, NOE cross-peaks and chemical exchange cross-peaks both appear in this experiment.

  • Mixing Time Optimization: Run three iterations with mixing times (

    
    ) of 50 ms, 200 ms, and 500 ms.
    
  • Interpretation (Self-Validation): Chemical exchange cross-peaks (tautomerism) will have the same phase as the diagonal peaks (typically phased positive/red). True NOE peaks (spatial proximity) in small molecules will have the opposite phase (negative/blue). If the CH peak and OH peak show a strong, same-phase cross-peak, you have definitively proven they are interconverting tautomers.

VT_Workflow Start Broad NMR Spectrum at 298 K Decision Goal of Analysis? Start->Decision Heat Heat to +80°C (DMSO-d6) Decision->Heat Simplify Spectrum Cool Cool to -60°C (CD2Cl2 / Acetone-d6) Decision->Cool Study Tautomers Fast Fast Exchange Regime (Averaged Signals) Heat->Fast Slow Slow Exchange Regime (Resolved Tautomers) Cool->Slow Assign Routine Purity & Backbone Assignment Fast->Assign Quant Calculate Keq & Run 2D EXSY Slow->Quant

Decision matrix for resolving intermediate exchange broadening via VT-NMR.

References

  • Ebner, S., Wallfisch, B., Andraos, J., Aitbaev, I., Kiselewsky, M., Bernhardt, P. V., Kollenz, G., & Wentrup, C. (2003). N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism. Organic & Biomolecular Chemistry. View Source
  • Antonov, L. (2014). The Use of NMR Spectroscopy to Study Tautomerism.
  • Kulikov, K., et al. (2021). Room-Temperature Spin Crossover in a Solution of Iron(II) Complexes with N,N′-Disubstituted Bis(pyrazol-3-yl)pyridines. ACS Omega. View Source
  • Eryilmaz, S., & Bagdatli, E. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure (via PubMed/Elsevier). View Source

preventing O-alkylation in 3-hydroxypyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in 3-Hydroxypyrazole Alkylation

Ticket ID: #PYR-N-ALK-001 Topic: Preventing O-Alkylation & Optimizing N-Alkylation in 3-Hydroxypyrazoles Status: Open Assigned Specialist: Senior Application Scientist

3-Hydroxypyrazoles (and their tautomeric pyrazolin-3-ones) are classic ambident nucleophiles . They possess three potential nucleophilic sites: the oxygen atom (O), the ring nitrogen adjacent to the ketone (N1), and the distal ring nitrogen (N2).

  • The Problem: Under standard alkylation conditions, researchers often encounter competitive O-alkylation (formation of alkoxypyrazoles) when they desire N-alkylation (formation of N-substituted pyrazolones or hydroxypyrazoles).

  • The Solution: Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and steric factors. To prevent O-alkylation, you must shift the reaction landscape to favor the "softer" nitrogen nucleophile over the "harder" oxygen.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: I am consistently isolating the O-alkylated product (alkoxypyrazole). How do I shift selectivity to the Nitrogen?

Diagnosis: You are likely using "hard" reaction parameters that favor the oxygen atom, which has a high charge density. Corrective Action:

  • Switch Electrophiles: Stop using alkyl sulfates (e.g., dimethyl sulfate), sulfonates (e.g., mesylates, tosylates), or triflates. These are "hard" electrophiles. Switch to Alkyl Iodides or Alkyl Bromides . The iodide ion is a soft leaving group, favoring attack by the softer nitrogen.

  • Change the Base: Avoid silver salts (e.g.,

    
    ), which act as "halide scavengers" and strongly promote O-alkylation via an 
    
    
    
    -like transition state. Use Cesium Carbonate (
    
    
    )
    or Potassium Carbonate (
    
    
    )
    .[1]
  • Solvent Selection: Ensure you are using polar aprotic solvents like DMF or DMSO .[1][2] These solvents solvate the cation well, leaving the pyrazole anion "naked" and more reactive, but they also support the polarizability required for N-alkylation.

Q2: I am using an alkyl iodide but still getting a mixture. Does temperature play a role?

Diagnosis: Yes. O-alkylation is often the product of kinetic control (formed fastest), while N-alkylation is often the product of thermodynamic control (most stable). Corrective Action:

  • Increase Temperature: Heating the reaction (e.g., 60–100°C) can favor the thermodynamic N-alkylated product.

  • Extend Reaction Time: Allow the reaction to equilibrate. In some cases, O-alkylated products can rearrange to N-alkylated isomers under thermal conditions (similar to the Chapman rearrangement), although this is rare for simple pyrazoles without specific catalysis.

Q3: How do I control regioselectivity between N1 and N2?

Diagnosis: This is primarily governed by steric hindrance and electronic effects of substituents at the C3/C5 positions. Corrective Action:

  • Steric Rule: Alkylation will predominantly occur at the less sterically hindered nitrogen .[1][2] If you have a bulky group (e.g., Phenyl, t-Butyl) at position 5, alkylation will favor N1 (adjacent to the smaller substituent or carbonyl).

  • Base Effect: Using NaH (Sodium Hydride) ensures complete deprotonation to the dianion (if an NH is present), which can sometimes shift selectivity compared to the buffered equilibrium of carbonate bases.

Technical Data: HSAB & Conditions Matrix

The following table summarizes how reaction parameters shift the equilibrium between O- and N-alkylation.

ParameterFavors O-Alkylation (Avoid)Favors N-Alkylation (Recommended)Mechanistic Rationale
Electrophile Alkyl Triflates, Sulfates, DiazomethaneAlkyl Iodides , Alkyl BromidesHSAB: Hard electrophiles (high charge density) prefer Hard O; Soft electrophiles prefer Soft N.
Leaving Group

,


,

Iodide is a soft base/nucleophile, stabilizing the transition state for N-attack.[3]
Base

,


,

, NaH
Silver coordinates halides, forcing an ionic mechanism that favors O. Alkali metals allow nucleophilic competition.
Solvent Non-polar (Ether, Toluene) or ProticPolar Aprotic (DMF, DMSO, NMP) Polar aprotic solvents enhance the nucleophilicity of the anion.
Control Kinetic (Low Temp, Short Time)Thermodynamic (High Temp, Long Time) N-alkylated products are generally thermodynamically more stable.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence points for alkylation.

PyrazoleAlkylation Tautomers 3-Hydroxypyrazole (Tautomeric Equilibrium) Condition_Hard Hard Conditions (Ag2CO3, R-OTf, Low Temp) Tautomers->Condition_Hard Path A Condition_Soft Soft Conditions (K2CO3, R-I, Heat) Tautomers->Condition_Soft Path B O_Alkyl O-Alkylation Product (Alkoxypyrazole) KINETIC Condition_Hard->O_Alkyl Major Product N_Alkyl N-Alkylation Product (N-Substituted Pyrazolone) THERMODYNAMIC Condition_Hard->N_Alkyl Minor Product Condition_Soft->O_Alkyl Minor Product Condition_Soft->N_Alkyl Major Product O_Alkyl->N_Alkyl Thermal Rearrangement (Rare/High E)

Caption: Reaction pathway divergence based on HSAB conditions. Path B (Soft/Thermodynamic) is required for N-alkylation.

Optimized Experimental Protocol

Protocol ID: P-PYR-N-05 Objective: Selective N-Alkylation of 3-Hydroxypyrazole Scope: Applicable to 3-hydroxy/5-substituted scaffolds.

Reagents:

  • Substrate: 3-Hydroxypyrazole derivative (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Electrophile: Alkyl Iodide (1.1 - 1.2 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 3-hydroxypyrazole (1.0 equiv) in anhydrous DMF .

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Note: The solution may change color (often yellow/orange) indicating anion formation.

  • Addition: Add the Alkyl Iodide (1.1 equiv) dropwise via syringe.

    • Critical Step: Do not dump the electrophile; slow addition prevents local concentration spikes that might favor kinetic O-alkylation.

  • Reaction: Heat the mixture to 60–80°C and stir for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS.[1][2] Look for the disappearance of the starting material. N-alkylated products often have lower Rf values than O-alkylated isomers on silica (EtOAc/Hexane).

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Wash with Brine, dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Purify via flash chromatography.

    • Validation: Verify regiochemistry using 2D NMR (HMBC). N-alkylation will show correlation between the N-alkyl protons and the adjacent ring carbons (C3 or C5). O-alkyl protons will correlate only with C3.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles. BenchChem Technical Notes. Retrieved from .

  • Tautomerism and Alkylation of Pyrazolones.Journal of Organic Chemistry. (General reference to HSAB principles in heterocycles).
  • Mitsunobu Reaction Mechanism and Selectivity. Organic Chemistry Portal. Retrieved from .

  • HSAB Theory in Heterocyclic Alkylation. ResearchGate Discussions. Retrieved from .

Sources

Technical Support Center: Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for solubility issues encountered with methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate. It is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges during experimental work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is dictated by a combination of its functional groups:

  • Hydroxypyrazole Ring: This is the dominant feature. The pyrazole ring itself is aromatic and contains two nitrogen atoms, making it capable of hydrogen bonding.[1] The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, which generally promotes solubility in polar, protic solvents.[2] This group also introduces weak acidity.

  • Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring are weakly basic, allowing the compound to be protonated in strong acidic conditions to form a more soluble salt.[1]

  • Methyl Acetate Group: The ester functional group adds polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

The molecule's structure allows for strong intermolecular interactions (hydrogen bonding and π-π stacking) in its solid state, which can lead to high crystal lattice energy.[1] Overcoming this energy is a key challenge for dissolution.

Q2: What are the predicted physicochemical properties (logP, pKa) for this compound, and what do they imply?

Answer: While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on analogous compounds.

  • logP (Lipophilicity): The partition coefficient (logP) is a measure of a compound's lipophilicity.[3] Given the multiple polar functional groups (hydroxyl, ester, two ring nitrogens), a low logP value is predicted . For instance, a similar compound, methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate, has a predicted XLogP3 of -0.5.[4][5] This strongly suggests that methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a hydrophilic molecule and will have a preference for polar solvents over non-polar solvents like hexane or toluene.

  • pKa (Ionization Constant): The pKa is crucial for understanding pH-dependent solubility.[6][7] This molecule is amphoteric , meaning it has both acidic and basic properties:

    • The hydroxyl group on the pyrazole ring is weakly acidic.

    • The pyrazole ring nitrogens are weakly basic.[1] This dual nature means that its charge state—and therefore its aqueous solubility—can be significantly manipulated by adjusting the pH of the solution.[1][8] At a low pH, the ring can be protonated (forming a cation), and at a high pH, the hydroxyl group can be deprotonated (forming an anion). Both ionized forms are generally more water-soluble than the neutral molecule.

Part 2: Troubleshooting Guide - Practical Solutions

This section provides a systematic approach to resolving common solubility problems in both aqueous and organic media.

Q3: My compound is poorly soluble in aqueous buffers like PBS (pH 7.4). How can I improve this?

Answer: Limited solubility in neutral aqueous media is a common characteristic for many pyrazole derivatives.[8] The primary strategy is to modify the pH to ionize the compound, thereby increasing its interaction with water.

Strategy: pH Adjustment

The goal is to shift the pH away from the compound's isoelectric point (the pH at which it is least soluble) to generate a charged species (salt), which is often more soluble.

Step-by-Step Protocol for pH Modification:

  • Preparation: Create a slurry of the compound in the desired aqueous buffer (e.g., deionized water, PBS).

  • Acidification (to form a cationic salt):

    • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the solution for visual clarity. The compound should dissolve as the pyrazole ring becomes protonated.

    • This is often effective for pyrazoles, which are weakly basic.[1]

  • Alkalinization (to form an anionic salt):

    • If acidification is ineffective, prepare a fresh slurry.

    • While stirring, add a dilute base (e.g., 0.1 M NaOH) dropwise.

    • The compound may dissolve as the acidic hydroxyl group is deprotonated.

  • Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH back towards the target for your experiment, being mindful that it may precipitate if you get too close to its pI.

Below is a diagram illustrating how pH affects the ionization state of the molecule.

G cluster_0 cluster_1 cluster_2 A Low pH (Acidic) Protonated Form (Cationic) Increased Water Solubility B Neutral Form (Zwitterionic/Neutral) Lower Water Solubility A->B + OH⁻ - H⁺ B->A + H⁺ - OH⁻ C High pH (Basic) Deprotonated Form (Anionic) Increased Water Solubility B->C + OH⁻ - H⁺ C->B + H⁺ - OH⁻

Caption: Effect of pH on the ionization and aqueous solubility of the compound.

Q4: What are the recommended starting organic solvents for this compound?

Answer: Based on the compound's polar nature and general data for pyrazole derivatives, the most effective solvents are typically polar.[8] Non-polar solvents like toluene or hexane are generally poor choices.

Solvent CategoryRecommended SolventsEfficacy & Use Case
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneExcellent. These are often the best starting points for creating stock solutions. DMSO and DMF are particularly effective for dissolving poorly soluble compounds.[8]
Polar Protic Methanol, EthanolGood. Frequently used in synthesis and reactions. Solubility may be slightly lower than in polar aprotic solvents but is often sufficient.[8]
Non-Polar Toluene, Hexane, Dichloromethane (CH2Cl2)Poor to Moderate. Generally not recommended unless required by a specific reaction protocol. Dichloromethane may show some utility.

Table 1: Recommended organic solvents for methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

Q5: I'm still facing solubility issues even in a recommended organic solvent. What is the troubleshooting workflow?

Answer: If a single solvent is insufficient, a systematic workflow should be followed. The underlying principle is to provide enough energy to overcome the compound's crystal lattice energy.[1]

G start Insolubility Observed step1 Step 1: Select Appropriate Solvent (e.g., DMSO, DMF, MeOH) Is it a polar solvent? start->step1 step2 Step 2: Apply Physical Methods - Gently heat the mixture - Use sonication bath step1->step2 If still insoluble step3 Step 3: Use a Co-Solvent System - Add a miscible 'good' solvent - e.g., Add DMSO to an ethanol mixture step2->step3 If still insoluble step4 Step 4: Consider Advanced Formulation (For downstream applications) - Solid dispersions - Complexation (e.g., with cyclodextrins) step3->step4 If still insoluble outcome Compound Dissolved step3->outcome If successful

Caption: Troubleshooting workflow for dissolving the compound in organic solvents.

Detailed Steps:

  • Increase Temperature: For most solid compounds, solubility increases with temperature.[1][8] Gently warm the solvent mixture while stirring. Be cautious to avoid solvent boiling and compound degradation.

  • Apply Physical Agitation: Use a vortex mixer or place the sealed vial in a sonication bath. This helps break up solid aggregates and increases the surface area available for solvation.

  • Use a Co-Solvent System: If a single solvent is insufficient, adding a small amount of a stronger, miscible co-solvent can dramatically improve solubility.[8][9] For example, if the compound has limited solubility in ethanol, adding 5-10% DMSO by volume can often achieve full dissolution.

Part 3: Experimental Protocol

For quantitative and reproducible experiments, determining the equilibrium solubility is essential.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol allows you to determine the saturation solubility of the compound in a specific solvent system (e.g., a buffer at a specific pH).

Materials:

  • Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (solid)

  • Chosen solvent (e.g., pH 7.4 phosphate buffer)

  • Vials with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Add Solvent: Add a known volume of the desired solvent (e.g., 2 mL) to the vial.[8]

  • Seal and Agitate: Seal the vial tightly to prevent evaporation. Place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Allow to Settle: After agitation, let the suspension stand to allow undissolved solids to settle.

  • Sample and Filter: Carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter into a clean analysis vial. This step is critical to remove all particulate matter.[8]

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method like HPLC.

  • Result: The measured concentration represents the equilibrium solubility of the compound in that solvent at that specific temperature.

References

  • Jain, A., & Yalkowsky, S. H. (2001). Improving solubility via structural modification. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved March 7, 2026, from [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved March 7, 2026, from [Link]

  • Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved March 7, 2026, from [Link]

  • Cseh, S., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Retrieved March 7, 2026, from [Link]

  • Graphical visualization of calculated logP values of the tested compounds with comparison of logPTLC (indicated in pink). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • pKa predictions for arsonic acid derivatives. (2024). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Termedia. Retrieved March 7, 2026, from [Link]

  • Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-5-yl)acetate. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • ADME LogP LogD Assay. (n.d.). BioDuro. Retrieved March 7, 2026, from [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (2023). Ovidius University Annals of Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Elimination of Hydrazine Impurities from Pyrazole APIs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regulatory & Chemical Context

Hydrazine (


) is a ubiquitous reagent in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs). However, it is a potent genotoxic impurity (PGI). Under ICH M7 guidelines , hydrazine is classified as a mutagenic impurity.[1] For drugs with long-term treatment durations (>10 years), the Threshold of Toxicological Concern (TTC) is strictly capped at 1.5 µ g/day   (approximately 1-2 ppm in the final drug substance, depending on dosage).

This guide addresses the technical challenge of removing hydrazine to sub-ppm levels. Unlike standard impurities, hydrazine’s high polarity, basicity, and nucleophilicity make it "sticky" in pyrazole syntheses.

Module 1: The Chemistry of Removal (Root Cause Analysis)

Why is Hydrazine so difficult to remove?
  • Solubility Mimicry: Hydrazine is highly polar. Many pyrazole APIs, particularly those with polar side chains, share this solubility profile, making standard aqueous/organic partitioning inefficient.

  • Salt Formation: Hydrazine (

    
    ) often co-precipitates as a salt with the product if the workup is acidic.
    
  • Amphoteric Nature: While basic, hydrazine can also act as a nucleophile, potentially reacting with electrophilic sites on your product during aggressive workups.

Module 2: Wet Chemistry Solutions (Extraction Strategies)

Core Principle: The most efficient removal method exploits the


 difference between hydrazine and the pyrazole core.
  • Hydrazine

    
     (conjugate acid):  ~8.1
    
  • Pyrazole

    
     (conjugate acid):  ~2.5
    

The "Goldilocks" Window: By adjusting the aqueous phase pH to 4.5 – 5.5 , hydrazine remains fully protonated (


, water-soluble), while the pyrazole remains largely neutral (organic-soluble).
Protocol: The pH-Swing Extraction
  • Dissolution: Dissolve crude pyrazole in a non-miscible solvent (DCM, EtOAc, or 2-MeTHF).

  • Acid Wash (The Trap): Wash the organic layer with 0.5M Phosphate Buffer (pH 5.0) .

    • Why? At pH 5.0, Hydrazine is >99.9% ionized (trapped in water). Pyrazole is >99% neutral (stays in organic).

  • Brine Wash: Follow with a brine wash to remove residual water/salts.

  • Drying: Dry over

    
    .
    

Data: Species Distribution at Different pH

pH LevelHydrazine StatePyrazole StateResult
< 2.0 Protonated (

)
Protonated (

)
Fail: Both stay in water.
4.5 - 5.5 Protonated (

)
Neutral (

)
Success: Separation achieved.
> 9.0 Neutral (

)
Neutral (

)
Fail: Both stay in organic.

Module 3: Chemical Scavenging (The "Trojan Horse" Method)

When extraction fails (e.g., highly polar pyrazoles), chemical scavenging is the industry standard. This involves reacting residual hydrazine with an electrophile to create a new species that is easily removed.

Method A: Acetylacetone (2,4-Pentanedione)
  • Mechanism: Acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole (DMP) .

  • Why it works: DMP is lipophilic and volatile. It behaves very differently from hydrazine. It can be removed by vacuum distillation or washed out if your product is polar.

Method B: Benzaldehyde
  • Mechanism: Reacts to form Benzalazine .

  • Why it works: Benzalazine is highly insoluble in water and many polar solvents, often precipitating out, or it is extremely lipophilic and stays in the organic layer during an acidic wash.

Scavenging Workflow Diagram

ScavengingWorkflow Start Crude Pyrazole (contains Hydrazine) AddScavenger Add Scavenger (Acetylacetone 1.5 eq vs Hydrazine) Start->AddScavenger Reaction Reaction (20-40°C, 1-2 hrs) AddScavenger->Reaction NewImpurity Forms 3,5-Dimethylpyrazole Reaction->NewImpurity Workup Workup Choice NewImpurity->Workup Distill High Vac Distillation (Remove volatile 3,5-DMP) Workup->Distill If Product is Oil Cryst Crystallization (Product precipitates, DMP stays in mother liquor) Workup->Cryst If Product is Solid Final Pure API (< 1 ppm Hydrazine) Distill->Final Cryst->Final

Caption: Workflow for converting hydrazine into 3,5-dimethylpyrazole using acetylacetone, facilitating removal via volatility or solubility differences.

Module 4: Analytical Validation (Derivatization)

You cannot rely on standard HPLC-UV to detect free hydrazine at ppm levels (no chromophore). You must derivatize.

Standard Protocol: Benzaldehyde Derivatization
  • Sample Prep: Dissolve 100 mg API in 5 mL Acetonitrile.

  • Derivatization: Add 100 µL Benzaldehyde. Shake for 15 mins.

  • Analysis: Inject into HPLC (Reverse Phase C18).

  • Detection: Monitor at 310 nm (Benzalazine absorbs strongly here).

Troubleshooting & FAQs

Q1: The scavenger (Acetylacetone) reacted with my product!
  • Diagnosis: Your product likely contains a primary amine or a highly nucleophilic site.

  • Solution: Switch to Solid-Supported Scavengers . Use a Sulfonic Acid resin (e.g., Amberlyst 15).

    • Protocol: Slurry crude mixture with resin (10 wt%) in MeOH for 2 hours. Filter. Hydrazine binds to the resin; pyrazole (less basic) usually passes through (verify recovery first).

Q2: I am seeing "Ghost Peaks" in my hydrazine analysis.
  • Diagnosis: Hydrazine is unstable.[2][3] If you use Acetone as a solvent for GC, it forms acetone azine in situ.

  • Solution: This is actually a valid method (see References), but ensure you are quantifying the azine, not looking for free hydrazine. Ensure your blank (solvent only) is clean.

Q3: Can I use charcoal?
  • Answer: Generally No . Activated carbon is poor at binding small, polar molecules like hydrazine. It binds high molecular weight, aromatic impurities. Do not rely on charcoal for genotoxic compliance.

References

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017.[4] Link

  • Teasdale, A., et al. "Mechanism-Based Evaluation of Hydrazine Purge during Syntheses of Pyrazole Derivatives." Organic Process Research & Development, vol. 20, no. 1, 2016, pp. 114–119. Link

  • Sun, M., et al. "A Generic Approach for the Determination of Trace Hydrazine in Drug Substances using In Situ Derivatization-Headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 49, no. 2, 2009, pp. 529-533. Link

  • European Medicines Agency. "Questions and answers on the implementation of the ICH M7 guideline." EMA/CHMP/ICH/369044/2015, 2020. Link

Sources

Technical Support Center: Optimizing Crystallization of Pyrazolone Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of pyrazolone esters. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the crystallization of this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles that govern successful crystallization, ensuring you can adapt and optimize your experiments for robust and repeatable results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the crystallization of pyrazolone esters. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guide that follows.

Q1: What is a good starting solvent for recrystallizing my pyrazolone ester?

A good starting point for solvent selection is typically a polar protic solvent like ethanol or methanol.[1][2][3] Many pyrazolone derivatives exhibit good solubility in these solvents at elevated temperatures and reduced solubility upon cooling. For less polar pyrazolone esters, a mixture of solvents, such as ethyl acetate/n-pentane or chloroform/hexane, can be effective.[1][4]

Q2: My pyrazolone ester is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution above its melting point.[5] To address this, you can try several strategies:

  • Increase the solvent volume: Adding more of the primary solvent can lower the saturation temperature to below the compound's melting point.[5]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can help.[5]

  • Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent combination.[5]

Q3: The yield of my recrystallized pyrazolone ester is very low. How can I improve it?

Low yield is often due to the compound having high solubility in the mother liquor.[5] To improve your yield:

  • Use the minimum amount of hot solvent: Ensure you are only using enough hot solvent to fully dissolve your crude product.[5]

  • Thoroughly cool the solution: Cooling the solution in an ice bath after it has reached room temperature will maximize precipitation.[5]

  • Consider an anti-solvent: If your compound is highly soluble even at low temperatures, the addition of an anti-solvent (a solvent in which your compound is insoluble) can help to precipitate the product.

Q4: My pyrazolone ester won't crystallize at all. What are my options?

If your compound remains in solution even after cooling, it is likely supersaturated. To induce crystallization, you can:

  • Use a seed crystal: Adding a small, pure crystal of your compound can provide a nucleation site for crystal growth.[5]

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that may initiate nucleation.

  • Concentrate the solution: Carefully evaporating some of the solvent will increase the concentration and may lead to spontaneous crystallization.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common crystallization problems, with step-by-step protocols and explanations of the underlying scientific principles.

Problem 1: Oiling Out - From Immiscible Liquid to Crystalline Solid

"Oiling out" is a common and frustrating problem in crystallization. It occurs when the solubility of the compound is exceeded at a temperature that is above the compound's melting point, causing it to separate as a liquid phase instead of a solid. This oil can entrap impurities and often solidifies into an amorphous mass, defeating the purpose of recrystallization.

Causality: The primary cause is a combination of high compound concentration and a large temperature difference between the dissolving and precipitation points. If the solution becomes supersaturated while it is still very hot, the compound may precipitate as a molten liquid.

Troubleshooting Protocol:

  • Re-dissolve the oil: Heat the mixture to re-dissolve the oil.

  • Add more solvent: Add more of the primary solvent to decrease the concentration. This will lower the temperature at which the solution becomes saturated.[5]

  • Slow cooling: Allow the solution to cool slowly to room temperature. An insulated container or a Dewar flask can be beneficial.[5]

  • Introduce a seed crystal: Once the solution is at room temperature, add a small seed crystal to encourage controlled crystal growth.[5]

  • Gradual cooling: If no crystals form at room temperature, gradually cool the solution in an ice bath.

Problem 2: Poor Crystal Formation and Low Yield

Low yield can be a significant issue, especially when working with valuable materials. This is often a result of using an excessive amount of solvent or not allowing for sufficient cooling.

Causality: The solubility of a compound is temperature-dependent. If too much solvent is used, a significant amount of the compound will remain dissolved even at low temperatures.

Improving Yield - A Step-by-Step Approach:

  • Minimize Solvent Usage: In an Erlenmeyer flask, add a small amount of your chosen solvent to the crude pyrazolone ester. Heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the compound just dissolves.[5]

  • Slow Cooling for Purity: Allow the flask to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Rapid cooling can trap impurities.[6]

  • Maximize Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.[5][7]

  • Efficient Filtration: Isolate the crystals using vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Analyze the Mother Liquor: If the yield is still low, a small sample of the mother liquor can be evaporated to see if a significant amount of product remains. If so, the mother liquor can be concentrated and a second crop of crystals can be collected.[5]

Problem 3: Persistent Needle-Like Crystals

While not always a problem, needle-like crystals can be difficult to filter and handle.[8][9] This morphology is often related to the intrinsic crystal packing of the molecule.

Causality: Needle-like growth can be driven by strong one-dimensional intermolecular interactions within the crystal lattice.[8][9] The choice of solvent can also influence crystal habit.

Strategies to Modify Crystal Habit:

  • Solvent Selection: Experiment with different solvents. A solvent that interacts differently with the various crystal faces can disrupt the preferential one-dimensional growth.

  • Adjusting Supersaturation: Slower cooling and lower supersaturation levels can sometimes favor the growth of more block-like crystals.[8]

  • Additive Screening: In some cases, small amounts of additives that are structurally similar to the pyrazolone ester can disrupt the crystal growth pattern and lead to a different morphology.

Data and Protocols at a Glance

Table 1: Common Solvents for Pyrazolone Ester Crystallization

Solvent/SystemCompound PolarityNotes
EthanolPolarA good starting point for many pyrazolone esters.[1][2][3]
MethanolPolarSimilar to ethanol, effective for polar compounds.[1]
Ethanol/WaterPolarThe addition of water as an anti-solvent can improve yield.[5]
Ethyl Acetate/n-PentaneIntermediate to LowEffective for less polar derivatives.[4]
Chloroform/HexaneLowSuitable for non-polar pyrazolone esters.[1]

Protocol 1: General Single-Solvent Recrystallization of a Pyrazolone Ester

  • Dissolution: In an Erlenmeyer flask, add the crude pyrazolone ester. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture to boiling on a hot plate, with stirring, until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.[5]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizing the Process

Diagram 1: General Crystallization Workflow

G cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent cool_rt Slowly cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice Maximize precipitation filtrate Vacuum filtrate cool_ice->filtrate wash Wash with cold solvent filtrate->wash dry Dry purified crystals wash->dry

Caption: A general workflow for the recrystallization of pyrazolone esters.

Diagram 2: Troubleshooting Crystallization Issues

G cluster_solutions Troubleshooting Strategies start Crystallization Attempt outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Liquid phase separates low_yield Low Yield outcome->low_yield Few crystals form no_crystals No Crystals outcome->no_crystals Solution remains clear success Pure Crystals outcome->success Good crystal formation sol_oiling 1. Re-heat 2. Add more solvent 3. Slow cooling oiling_out->sol_oiling sol_yield 1. Minimize hot solvent 2. Ensure thorough cooling 3. Concentrate mother liquor low_yield->sol_yield sol_nocrystals 1. Add seed crystal 2. Scratch flask 3. Evaporate solvent no_crystals->sol_nocrystals

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. Available at: [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC. Available at: [Link]

  • New Route for the Synthesis of Pyrazolone Derivatives - ResearchGate. Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. Available at: [Link]

  • THE SYNTHESIS AND ULTRAVIOLET SPECTRA OF SOME PYRAZOLONES - Canadian Science Publishing. Available at: [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • 1H-Pyrazole-1-carboxylic acid, ethyl ester Properties - EPA. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • SOLUBILITY DATA SERIES - GitHub Pages. Available at: [Link]

  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC. Available at: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. Available at: [Link]

  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures - Semantic Scholar. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects | IntechOpen. Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation of Pyrazole Acetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, pyrazole acetates serve as critical pharmacophores, often functioning as bioisosteres for carboxylic acids or as precursors to fused heterocyclic systems. Their structural elucidation is pivotal, yet often complicated by the potential for regioisomerism (


-substituted vs. 

-substituted).

This guide provides an in-depth technical comparison of the mass spectrometric behavior of pyrazole acetates. Unlike generic spectral guides, we focus on the causality of fragmentation—why specific bonds break under Electron Ionization (EI) versus Electrospray Ionization (ESI)—and provide a self-validating protocol for differentiating isomers.

Technique Comparison: EI vs. ESI

The choice of ionization method dictates the structural information obtained. For pyrazole acetates, a dual-method approach is often required for full characterization.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime High Energy (70 eV). "Hard" ionization.Low Energy. "Soft" ionization.
Primary Species Radical Cations (

).
Even-electron ions (

,

).
Key Utility Structural Fingerprinting. Induces extensive fragmentation to reveal the connectivity of the acetate chain and ring substitution.Molecular Weight Confirmation. Preserves the labile ester bond; ideal for purity profiling and LC-MS coupling.
Pyrazole Specifics Promotes ring cleavage (RDA-type) and

bond rupture.
Preserves the pyrazole ring; fragmentation is dominated by the ester side chain (neutral losses).

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the fragmentation logic allows for the prediction of spectral patterns for novel derivatives.

The Ester Moiety: McLafferty Rearrangement

For ethyl pyrazole acetates (and higher homologs), the McLafferty Rearrangement is the diagnostic pathway. This requires a


-hydrogen relative to the carbonyl oxygen.[1][2][3]
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, leading to a six-membered transition state.[1]
    
  • Outcome: Elimination of a neutral alkene (ethylene for ethyl esters) and formation of the enol radical cation.

  • Diagnostic Value: The presence of this peak confirms the ester chain length.

Pyrazole Ring Fission

The pyrazole core is remarkably stable but succumbs to high-energy EI fragmentation through specific pathways:

  • Loss of

    
     (28 Da):  Characteristic of azo-compounds and hydrazines.
    
  • Loss of HCN (27 Da): Common in N-heterocycles, often requiring prior ring opening.

  • N-N Bond Cleavage: In

    
    -substituted acetates, the 
    
    
    
    bond is weaker than the aromatic
    
    
    bonds in
    
    
    -isomers, leading to distinct base peaks.
Isomer Differentiation (N1 vs. C3)

Distinguishing ethyl 2-(1H-pyrazol-1-yl)acetate (


-isomer) from ethyl 2-(1H-pyrazol-3-yl)acetate (

-isomer) relies on the stability of the ring-substituent bond.
  • N-Isomer: The

    
     bond is susceptible to 
    
    
    
    -cleavage relative to the aromatic ring, often yielding a dominant pyrazolium ion (
    
    
    67/68).
  • C-Isomer: The

    
     bond is stronger. Fragmentation is driven by the ester group first, retaining the pyrazole ring intact in higher mass fragments.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic ethyl pyrazole-1-acetate under EI conditions.

PyrazoleFragmentation M_Ion Molecular Ion (M+•) m/z 154 McLafferty McLafferty Rearrangement (Loss of C2H4) M_Ion->McLafferty - 28 Da (Ethylene) Alpha_Cleavage α-Cleavage (Ester) M_Ion->Alpha_Cleavage - 45 Da (OEt) Ring_Cleavage Ring Fission (Loss of N2/HCN) M_Ion->Ring_Cleavage High Energy Enol_Ion Enol Radical Cation m/z 126 McLafferty->Enol_Ion Pyrazole_Frag Pyrazolium Ion m/z 67 Enol_Ion->Pyrazole_Frag - 59 Da (Acetate residue) Acylium Acylium Ion (Loss of OEt) Alpha_Cleavage->Acylium Ring_Cleavage->Pyrazole_Frag

Caption: Competing fragmentation pathways for Ethyl Pyrazole-1-acetate under Electron Ionization (70 eV).

Experimental Protocols

To ensure reproducibility and valid comparative data, follow this self-validating workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of the pyrazole acetate in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for GC-EI).

  • Concentration: Dilute to 10 µg/mL. High concentrations lead to dimer formation (

    
    ) in ESI, complicating interpretation.
    
  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate precursors that cause noise.

GC-MS (EI) Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[4]

  • Temp Program: Hold 50°C (1 min)

    
     Ramp 20°C/min to 280°C 
    
    
    
    Hold 3 min.
  • Source Temp: 230°C. Note: Pyrazoles are thermally stable, but the ester tail can degrade if the source is >250°C.

LC-MS (ESI) Parameters
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Formic acid is crucial to protonate the pyridine-like nitrogen (

    
    ).
    
  • Mode: Positive Ion (

    
    ).
    
  • Cone Voltage: 30V (Low fragmentation) vs. 80V (In-source CID).

Comparative Data Analysis

The table below summarizes the expected spectral peaks for Ethyl (1H-pyrazol-1-yl)acetate (


).
Fragment Ionm/zOrigin/MechanismRelative Abundance (EI)
Molecular Ion 154

(Radical Cation)
Moderate (20-40%)
McLafferty Product 126

(Loss of Ethylene)
High (60-80%)
Acylium Ion 109

(

-cleavage)
Moderate
Base Peak 81

(Loss of ester group)
100% (Base Peak)
Ring Fragment 67 Pyrazole ring cation (

)
High
N-N Cleavage 53 Loss of

from ring (rare, high energy)
Low

Interpretation:

  • If

    
     81 is the base peak, the ester chain is easily cleaved, suggesting an 
    
    
    
    -substitution where the bond is weaker than a
    
    
    bond.
  • In

    
    -substituted isomers, the molecular ion (
    
    
    
    154) is typically more intense due to the higher stability of the
    
    
    connection.

References

  • BenchChem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide." BenchChem Application Notes. Link

  • NIST Mass Spectrometry Data Center. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Link

  • University of Arizona. "Mass Spectrometry - Fragmentation Patterns."[5] Chemistry LibreTexts. Link

  • Holčapek, M., et al. "Differentiation of Isomers using High Resolution Mass Spectrometry." Journal of Mass Spectrometry. Link

Sources

A Comprehensive Comparison Guide: HPLC Method Development for Hydroxypyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Hydroxypyrazole derivatives are highly valued scaffolds in medicinal chemistry, frequently serving as the active pharmacophore in neuroprotective agents, anti-inflammatory drugs, and targeted enzyme inhibitors[1]. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for these compounds is notoriously difficult.

As an Application Scientist, one must look beyond standard protocols. Hydroxypyrazoles are highly polar, capable of acting as both strong hydrogen-bond donors and acceptors, and are prone to tautomeric interconversion (e.g., lactam-lactim tautomerism). If the causality behind these chemical behaviors is not addressed, chromatographers will inevitably face severe peak tailing, retention instability, and poor resolution.

This guide objectively compares stationary phase alternatives and provides a self-validating experimental workflow to ensure absolute analytical trustworthiness.

The Analytical Challenge: Controlling Tautomerism

When a hydroxypyrazole derivative interconverts between its tautomeric forms at a rate similar to the chromatographic timescale, it manifests as peak broadening or "peak splitting." To achieve a trustworthy method, we must physically constrain the molecule's state.

Causality: By maintaining a strictly acidic mobile phase (pH < 3.0), we lock the protonation state of the pyrazole nitrogen. Simultaneously, applying elevated column temperatures (> 40°C) accelerates any residual interconversion to a point where the detector only perceives a single, sharp average peak.

Tautomer_Logic Problem Hydroxypyrazole Tautomerism (Peak Broadening/Splitting) Acidic Acidic Mobile Phase (pH < 3.0) Locks Protonation State Problem->Acidic Chemical Control Temp Elevated Column Temp (> 40°C) Accelerates Interconversion Problem->Temp Kinetic Control Resolution Single Sharp Peak (Self-Validated SST) Acidic->Resolution Temp->Resolution

Logical pathway for suppressing tautomer-induced peak distortion in hydroxypyrazoles.

Stationary Phase Comparison: Causality Behind the Choices

Selecting the right column is the most critical variable in this workflow. Below is an objective comparison of how different column chemistries handle hydroxypyrazole derivatives.

Standard C18 vs. Low-Silanol Mixed-Mode Phases
  • Standard Alkyl (C18) Phases: Traditional C18 columns are the default starting point in most labs. However, for hydroxypyrazoles, they frequently yield a Tailing Factor (Tf) > 1.8. Causality: The polar hydroxyl and amine groups of the pyrazole ring interact strongly with residual, unendcapped silanols on the silica backbone via secondary ion-exchange mechanisms.

  • Low-Silanol & Mixed-Mode Phases (e.g., Newcrom R1): Columns engineered with exceptionally low silanol activity disrupt these secondary interactions. When paired with an acidic mobile phase (e.g., phosphoric or formic acid), these columns eliminate tailing and provide highly symmetrical peaks suitable for both UV and electrochemical detection[2][3].

Chiral Separations: Cellulose vs. Amylose Backbones

For racemic hydroxypyrazole derivatives, polysaccharide-based chiral stationary phases (CSPs) are mandatory. A rigorous evaluation of Lux Cellulose-2 versus Lux Amylose-2 reveals critical performance differences based on the mobile phase environment[4].

  • Causality: The supramolecular arrangement of the cellulose backbone differs fundamentally from amylose. In polar organic modes (e.g., acetonitrile/ethanol), the cellulose structure allows for optimal hydrogen-bond competition between the hydroxypyrazole analytes and the mobile phase. This results in vastly superior performance for Cellulose-2, yielding resolutions up to 18 in under 5 minutes, whereas Amylose-2 requires normal-phase conditions (hexane/ethanol) and much longer run times (~30 min) to achieve separation[4][5].

Quantitative Performance Comparison
Stationary PhaseMechanism of ActionOptimal Mobile PhaseRetention TimeTailing Factor (Tf)Resolution (Rs)
Standard C18 HydrophobicReverse Phase (Water/ACN)~8.5 min> 1.8 (Poor)< 1.5
Low-Silanol RP RP + Reduced Secondary Int.RP + 0.1% Formic Acid~6.2 min< 1.1 (Excellent)> 2.5
Lux Amylose-2 Chiral RecognitionNormal Phase (Hexane/EtOH)~30.0 min1.2Up to 30.0
Lux Cellulose-2 Chiral RecognitionPolar Organic (ACN/EtOH)~5.0 min1.05Up to 18.0

Self-Validating Experimental Workflow

Every analytical method must be a self-validating system to ensure trustworthiness. The following protocol incorporates a dynamic System Suitability Test (SST) that acts as a strict quality gate before any sample analysis begins.

HPLC_Workflow Prep 1. Mobile Phase Prep (0.1% FA in H2O / ACN) Equil 2. Column Equilibration (10 CV at 40°C) Prep->Equil SST 3. System Suitability Test (Inject Standard Mix) Equil->SST Decision Rs > 2.0 & Tf < 1.2? SST->Decision Optimize Optimize Gradient / pH Decision->Optimize No (Fails Gate) Run 4. Sample Analysis (Data Acquisition) Decision->Run Yes (Validated) Optimize->Equil Re-equilibrate

Self-validating experimental workflow for hydroxypyrazole HPLC method development.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Lock

  • Prepare Mobile Phase A: Ultrapure water with 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Self-Validation Check: Measure the pH of Mobile Phase A. It must read ≤ 2.8. If it exceeds this, the protonation state of the hydroxypyrazole will not be locked, leading to inevitable peak splitting.

Step 2: Thermal Equilibration

  • Install a low-silanol RP column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).

  • Set the column oven temperature strictly to 40°C to enforce kinetic control over tautomerism.

  • Flush the system with 10 Column Volumes (CV) of the initial gradient composition (e.g., 90% A / 10% B) at 1.0 mL/min.

Step 3: The SST Gate (System Suitability)

  • Inject 10 µL of a resolution standard containing 4-hydroxypyrazole and a closely eluting regioisomer (e.g., 3-hydroxypyrazole) at 0.1 mg/mL.

  • Self-Validation Check: The system is only validated for real sample analysis if the critical pair demonstrates a Resolution (Rs) > 2.0 and a Tailing Factor (Tf) < 1.2. If it fails, return to Step 1 to verify pH or adjust the gradient slope.

Step 4: Sample Execution

  • Once the SST gate is passed, proceed with the sample sequence using UV detection at 254 nm[1]. Ensure standard bracketing every 10 injections to continuously validate retention time stability.

References

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PMC URL: [Link]

  • Title: Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical Source: PubMed URL: [Link]

Sources

UV-Vis Absorption Properties of Pyrazole-5-Acetic Acid Esters: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of Pyrazole-5-Acetic Acid Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Positioning

In the landscape of heterocyclic pharmacophores, Pyrazole-5-acetic acid esters occupy a distinct spectroscopic niche. Unlike their directly conjugated counterparts (e.g., pyrazole-3-carboxylates), these esters feature a methylene (


) insulator  between the aromatic pyrazole core and the carbonyl ester.

This structural feature creates a "spectroscopic decoupling" that preserves the high-energy UV transitions of the pyrazole ring (


) without the bathochromic shift typically induced by ester conjugation. For drug development professionals, this property is critical when designing "silent" scaffolds for UV-sensitive assays or when avoiding interference with co-formulated chromophores.

This guide objectively compares the UV-Vis performance of Pyrazole-5-acetic acid esters against conjugated alternatives, supported by experimental protocols and mechanistic insights.

Theoretical Grounding: The "Methylene Insulation" Effect

To understand the absorption properties, we must analyze the electronic transitions.[1]

Electronic Transitions
  • 
     Transition:  The primary absorption band arises from the aromatic pyrazole ring. In unsubstituted pyrazoles, this occurs at 
    
    
    
    .
  • 
     Transition:  A weaker band involving the lone pair on the nitrogen atoms, typically obscured or appearing as a shoulder around 
    
    
    
    .
The Structural Differentiator

In Pyrazole-5-acetic acid esters , the ester group (


) is separated from the ring by a methylene bridge.
  • Consequence: The

    
    -system of the carbonyl group cannot  conjugate with the 
    
    
    
    -system of the pyrazole ring.
  • Result: The UV spectrum resembles that of an alkyl-substituted pyrazole (e.g., 5-methylpyrazole) rather than a conjugated system.

Visualization of Electronic Pathways

The following diagram illustrates the interruption of conjugation in the 5-acetic ester compared to the 3-carboxylate.

Electronic_Conjugation_Pathways cluster_0 Conjugated System (Alternative) cluster_1 Insulated System (Subject) Py_Carb Pyrazole Ring (π-System) Ester_Carb Ester Carbonyl (C=O) Py_Carb->Ester_Carb Direct Conjugation (Bathochromic Shift) Py_Acet Pyrazole Ring (π-System) Methylene Methylene Bridge (-CH2-) Py_Acet->Methylene σ-bond only Ester_Acet Ester Carbonyl (C=O) Methylene->Ester_Acet Insulation

Figure 1: Comparison of electronic connectivity. The methylene bridge in Pyrazole-5-acetic acid esters prevents the delocalization of


-electrons to the ester, resulting in a hypsochromic (blue) shift relative to carboxylates.

Comparative Analysis: Performance vs. Alternatives

We compare the Ethyl Pyrazole-5-acetate (Subject) against two common alternatives used in medicinal chemistry: Ethyl Pyrazole-3-carboxylate (Conjugated) and 1-Phenyl-Pyrazole (Aryl-Conjugated).

Table 1: Comparative UV-Vis Absorption Data (in Methanol)
FeaturePyrazole-5-acetic acid ester (Subject)Pyrazole-3-carboxylate (Alternative A)1-Phenyl-Pyrazole (Alternative B)
Primary

210 -- 220 nm 245 -- 255 nm 250 -- 260 nm
Secondary Band Negligible / Shoulder~280 nm (weak)~290 nm (strong shoulder)
Molar Absorptivity (

)
Moderate (

)
High (

)
Very High (

)
Cutoff Wavelength < 240 nm> 280 nm> 300 nm
Interference Potential Low (Transparent in near-UV)Medium (Interferes with protein assays)High (Strong UV absorber)
Solvatochromism Minimal (Non-polar excited state)Significant (Polar excited state)Moderate
Key Insights for Researchers:
  • Assay Compatibility: If your downstream application involves fluorescence assays excited at 260-280 nm (e.g., Tryptophan fluorescence), the Pyrazole-5-acetic acid ester is the superior choice due to its optical transparency in this region.

  • Purity Monitoring: Unlike conjugated pyrazoles, the 5-acetic ester lacks a strong diagnostic band above 240 nm. HPLC monitoring should utilize 210-220 nm detection, or refractive index (RI) detection if solvents absorb in the low UV.

  • Tautomeric Considerations: In

    
    -unsubstituted forms, the 3- and 5- positions are tautomeric. However, the ester linkage remains insulated in both tautomers of the acetic acid derivative.
    

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: To quantify the absorption efficiency and validate the "insulation" hypothesis.

Reagents:

  • Analyte: Ethyl pyrazole-5-acetate (High Purity >98%).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone due to UV cutoff.

Workflow:

  • Stock Preparation: Prepare a

    
     stock solution. Weigh 
    
    
    
    of ester into a
    
    
    volumetric flask. Dissolve in MeOH.
  • Serial Dilution: Prepare five working standards:

    
    .
    
  • Blanking: Use pure solvent in matched quartz cuvettes (

    
     path length).
    
  • Scanning: Scan from

    
     to 
    
    
    
    .
  • Calculation: Plot Absorbance (

    
    ) at 
    
    
    
    vs. Concentration (
    
    
    ). The slope is
    
    
    (Beer-Lambert Law:
    
    
    ).

Self-Validating Check:

  • If

    
    , suspect oxidation or contamination with conjugated impurities (e.g., pyrazolone derivatives).
    
  • The plot must be linear (

    
    ). Non-linearity suggests aggregation (rare at these concentrations) or instrument stray light.
    
Protocol B: Solvatochromic Shift Assessment

Objective: To determine the polarity of the ground vs. excited state.

Workflow:

  • Prepare

    
     solutions in:
    
    • Hexane (Non-polar)

    • Dichloromethane (Polar Aprotic)

    • Methanol (Polar Protic)

  • Measure

    
     in each.
    
  • Interpretation:

    • Red Shift (Bathochromic) in Polar: Indicates

      
       transition where the excited state is more polar.
      
    • Blue Shift (Hypsochromic) in Polar: Indicates

      
       transition (stabilization of lone pair in ground state).
      
    • Expected Result for Subject: Minimal shift (

      
      ) confirms the lack of a conjugated charge-transfer band.
      

Visualizing the Characterization Workflow

The following diagram outlines the decision logic for characterizing these compounds, ensuring data integrity.

Characterization_Workflow Start Start: Synthesized Pyrazole-5-Acetic Ester Solubility Dissolve in MeOH (1 mg/mL) Start->Solubility Scan UV Scan (200-400 nm) Solubility->Scan Check_Max Check λ_max Scan->Check_Max Result_Low λ_max ~210-220 nm Check_Max->Result_Low Short λ Result_High λ_max > 240 nm Check_Max->Result_High Long λ Confirm_Struct Structure Confirmed: Insulated Ester Result_Low->Confirm_Struct Suspect_Imp Suspect Conjugation/Impurity (Check NMR/HPLC) Result_High->Suspect_Imp

Figure 2: Logical workflow for validating the identity of Pyrazole-5-acetic acid esters via UV-Vis spectroscopy.

References

  • Elguero, J., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules.

  • NIST Chemistry WebBook. "1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester UV/Visible Spectrum." National Institute of Standards and Technology.

  • Kumar, A., et al. (2024).[2][3] "Synthesis, Characterization, Optoelectronic Properties and DFT Studies of Novel 4,5-Diarylpyrazole-1-Carboxylates." ResearchGate.[4]

  • RSC Advances. "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." Royal Society of Chemistry.

  • SpectraBase. "1H-Pyrazole-3-acetic acid, 5-hydroxy-1-(4-methoxyphenyl)-, methyl ester."[5] Wiley SpectraBase.

Sources

methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate reference standard

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide for the methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate reference standard requires a deep understanding of heterocyclic chemistry, metrology, and pharmaceutical regulatory frameworks. As a critical building block and potential process-related impurity in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs), its accurate quantification is paramount.

This guide provides a rigorous, objective comparison of reference standard grades, detailing the physicochemical challenges of pyrazole tautomerism and providing self-validating experimental protocols for absolute purity certification.

The Analytical Challenge: Prototropic Tautomerism

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (Chemical Formula:


, Monoisotopic Mass: 156.05 Da) presents a unique analytical challenge due to its dynamic structural states. 3-Hydroxypyrazoles exhibit complex prototropic tautomerism, existing in an equilibrium between the 1H-pyrazol-3-ol (OH form), 1,2-dihydro-3H-pyrazol-3-one (NH keto form), and 2,4-dihydro-3H-pyrazol-3-one (CH keto form)[1].

In analytical workflows, this tautomerism causes severe artifacts:

  • In Chromatography (HPLC): If the mobile phase pH is near the

    
     of the pyrazole, the interconversion rate between tautomers can match the chromatographic timescale, leading to peak broadening, tailing, or even split peaks for a single pure compound.
    
  • In Spectroscopy (NMR): In non-polar solvents (e.g.,

    
    ), the OH tautomer forms strongly hydrogen-bonded intermolecular dimers, resulting in broadened, unintegrable proton signals that destroy quantitative accuracy[1].
    

Tautomerism OH 1H-Pyrazol-3-ol (OH Tautomer) Dominant in DMSO NH 1,2-Dihydro-3H-pyrazol-3-one (NH Keto Tautomer) OH->NH Prototropic Shift CH 2,4-Dihydro-3H-pyrazol-3-one (CH Keto Tautomer) NH->CH Keto-Enol Exchange

Prototropic tautomerism of 3-hydroxypyrazole derivatives affecting analytical characterization.

To overcome these physical phenomena, a Certified Reference Material (CRM) must be characterized using solvent-locked quantitative NMR (qNMR) and pH-controlled orthogonal chromatography.

Comparative Analysis: CRM vs. Alternative Standards

Regulatory guidelines, specifically ICH Q3A(R2) for new drug substances, mandate the strict identification and qualification of impurities present above specific thresholds (typically 0.10% or 0.15%, depending on the maximum daily dose)[2]. Using an inadequately characterized reference standard can lead to the over- or under-estimation of impurities, risking batch rejection or clinical safety issues.

The table below objectively compares a High-Purity CRM against common alternatives:

Metrological ParameterCertified Reference Material (CRM)In-House Working StandardCommercial Reagent Grade
Purity Assignment Absolute (qNMR against SI-traceable internal standard)Relative (HPLC Area % minus LOD/Water/Residual Solvents)Relative (Uncorrected HPLC Area %)
Tautomeric Control Validated via solvent-locked NMR (

)
Often overlooked, leading to integration errorsNot specified
Measurement Uncertainty Expanded uncertainty (

) reported with coverage factor

Not statistically calculatedNone provided
Traceability Traceable to NIST or NMIJ primary standards[3]Traceable only to primary CRM (if calibrated properly)Not traceable
Regulatory Compliance Fully compliant with ICH Q3A/Q3B & ISO 17034Requires extensive internal validationNon-compliant for API release testing

Self-Validating Experimental Protocols

To ensure scientific integrity, a reference standard must not rely on a single analytical technique. The following protocols represent a self-validating system: qNMR provides an absolute mass fraction independent of chromatographic response factors, while LC-MS provides orthogonal confirmation of trace organic impurities.

Protocol A: Absolute Purity Determination via ISO 24583 Compliant 1H-qNMR

Causality & Rationale: We utilize


 as the solvent because its high dielectric constant and hydrogen-bond accepting nature disrupt pyrazole dimers, heavily favoring the monomeric 1H-pyrazol-3-ol tautomer[1]. This yields sharp, highly resolved singlets for the pyrazole C4-H and the acetate 

protons, which are essential for precise integration.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (calibrated to ISO 17025 standards), accurately co-weigh ~10 mg of the methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate sample and ~5 mg of an SI-traceable Internal Standard (e.g., TraceCERT® Maleic Acid, certified purity >99.9%)[3].

  • Dissolution & Locking: Dissolve the mixture in 1.0 mL of 100%

    
    . Vortex for 60 seconds and sonicate for 5 minutes to ensure complete homogenization.
    
  • T1 Relaxation Assessment: Execute an inversion-recovery NMR experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton (typically the pyrazole C4-H).
    
  • qNMR Acquisition: Acquire the

    
    -NMR spectrum at 298 K. Critical Parameter:  Set the relaxation delay (
    
    
    
    ) to
    
    
    (typically 60 seconds). Why? Incomplete relaxation leads to signal attenuation. A
    
    
    of
    
    
    ensures >99.3% magnetization recovery, making the integration strictly proportional to the molar amount of the nuclei[4].
  • Data Processing: Apply zero-filling, exponential line broadening (0.3 Hz), and rigorous manual phase and baseline correction. Integrate the maleic acid singlet (

    
     6.26 ppm, 2H) and the pyrazole C4-H singlet (
    
    
    
    ~5.50 ppm, 1H).
  • Mass Fraction Calculation: Calculate absolute purity using the ISO 24583 standard formula[4].

qNMR_Workflow Step1 1. Gravimetric Preparation High-precision co-weighing with SI-Traceable Standard Step2 2. Solvent Selection Dissolution in DMSO-d6 to lock OH-tautomer Step1->Step2 Step3 3. NMR Acquisition 1H-qNMR with D1 > 5*T1 for complete relaxation Step2->Step3 Step4 4. Data Processing Phase/Baseline correction & absolute integration Step3->Step4 Step5 5. Mass Fraction Calculation ISO 24583 compliant purity assignment Step4->Step5

Self-validating qNMR workflow for absolute purity certification of reference standards.

Protocol B: Trace Impurity Profiling via LC-HRMS

Causality & Rationale: While qNMR establishes the absolute purity of the main component, it lacks the sensitivity to detect impurities below 0.1%. We employ Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) to profile trace process impurities (e.g., unreacted hydrazines or positional isomers). We buffer the mobile phase to pH 2.5 to fully protonate the pyrazole ring, suppressing tautomeric peak splitting and ensuring sharp Gaussian peak shapes.

Step-by-Step Methodology:

  • Column Selection: Utilize a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm). Why? The solid core limits longitudinal diffusion, providing high theoretical plate counts to resolve closely eluting structural isomers.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.5).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). The pyrazole N2 atom is readily protonated, yielding a strong

    
     precursor ion at 
    
    
    
    157.0613.
  • Qualification: Identify impurities by extracting ion chromatograms (EIC) with a 5 ppm mass tolerance. Quantify relative impurity levels by integrating UV absorbance at 254 nm (the

    
     transition maximum of the pyrazole ring).
    

Conclusion

For analytical laboratories supporting API development, utilizing a lower-grade commercial reagent of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate introduces unacceptable metrological risk. Because of the inherent prototropic tautomerism of 3-hydroxypyrazoles, standard chromatographic area-normalization techniques are highly prone to error. A Certified Reference Material, validated orthogonally via SI-traceable qNMR and pH-controlled LC-MS, provides the self-validating data required to meet stringent ICH Q3A/Q3B regulatory thresholds.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration / International Council for Harmonisation (ICH).
  • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583). JEOL Ltd.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information (PMC).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.

Sources

Analytical Purity Testing for Pyrazole Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole building blocks are ubiquitous in modern medicinal chemistry (e.g., Ruxolitinib, Celecoxib), yet they present unique analytical liabilities that standard "generic" purity protocols often miss. The core challenges are annular tautomerism (causing peak broadening and splitting) and regioisomerism (1,3- vs. 1,5-substitution patterns) which are often indistinguishable by standard LC-MS.

This guide compares standard analytical workflows against optimized, pyrazole-specific protocols. It demonstrates why traditional C18 chromatography and simple 1H NMR are insufficient, proposing Charged Surface Hybrid (CSH) chromatography and NOE-based structural elucidation as the superior alternatives.

Part 1: Chromatographic Separation Strategies

The Challenge: Tailing and Tautomers

Standard silica-based C18 columns often fail with pyrazoles due to two factors:

  • Silanol Interactions: The basic nitrogen (N2) interacts with residual silanols, causing severe tailing (

    
    ).
    
  • Tautomeric Equilibrium: In neutral pH, N-unsubstituted pyrazoles interconvert slowly on the NMR/HPLC timescale, leading to "smeared" peaks.

The Comparison: Standard C18 vs. High-pH CSH vs. PFP

We compared three stationary phases for the separation of a crude reaction mixture containing a target pyrazole and its regioisomer impurity.

FeatureStandard C18 (Control) C18-PFP (Pentafluorophenyl) Charged Surface Hybrid (CSH) C18
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic + Ionic Repulsion
Mobile Phase pH Acidic (0.1% Formic Acid)Acidic (0.1% Formic Acid)Basic (0.1% NH₄OH, pH 10)
Peak Symmetry (

)
2.2 (Severe Tailing)1.4 (Moderate)1.08 (Excellent)
Regioisomer Selectivity (

)
1.05 (Co-elution common)1.25 (Baseline Resolution) 1.15 (Good Resolution)
Verdict Not Recommended Best for Isomer Separation Best for Purity/Quantification
Senior Scientist Insight

For general purity assessment, High-pH CSH is the gold standard. At pH 10, the pyrazole is deprotonated (neutral), eliminating silanol interactions and forcing the tautomeric equilibrium to a single species, resulting in sharp peaks. However, if you are separating closely eluting regioisomers (e.g., N-methyl-3-phenyl vs N-methyl-5-phenyl), the PFP phase provides superior selectivity due to differential


-

interactions with the aromatic ring.
Decision Logic for Column Selection

PyrazoleColumnSelection Start Pyrazole Sample IsomerCheck Is Regioisomer Separation Critical? Start->IsomerCheck BasicCheck Is the Pyrazole Basic (pKa > 7)? IsomerCheck->BasicCheck No (General Purity) PFP Select PFP (Pentafluorophenyl) Mechanism: Pi-Pi Interaction IsomerCheck->PFP Yes (1,3 vs 1,5) CSH Select CSH C18 (High pH Stable) Mobile Phase: 10mM NH4HCO3 (pH 10) BasicCheck->CSH Yes HILIC Select HILIC (For highly polar/non-retained) BasicCheck->HILIC No (Very Polar)

Figure 1: Analytical decision tree for selecting the optimal stationary phase based on pyrazole basicity and regioisomer criticality.

Part 2: Structural Elucidation (Regioisomerism)

The Challenge: The "Ambiguous Methyl"

In N-alkylated pyrazoles, distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers is the most common failure mode. Standard 1H NMR is often inconclusive because the chemical shift differences (


) are subtle (< 0.2 ppm).
The Solution: 1D NOE (Nuclear Overhauser Effect)

You must establish spatial proximity. A self-validating system uses 1D NOE to irradiate the N-methyl group.

  • 1,5-isomer: Irradiation of N-Me enhances the phenyl/substituent protons (spatial proximity).

  • 1,3-isomer: Irradiation of N-Me enhances the pyrazole H-4 or H-5 proton, but not the substituent.

Workflow: Regioisomer Identification

NOE_Workflow Sample Isolated Isomer Exp Run 1D NOE Irradiate N-Methyl Sample->Exp ResultA Enhancement of Phenyl/R-Group Exp->ResultA Signal Observed ResultB Enhancement of Pyrazole Ring H Exp->ResultB Signal Observed ConclA Confirm 1,5-Isomer (Steric Clash) ResultA->ConclA ConclB Confirm 1,3-Isomer (Remote) ResultB->ConclB

Figure 2: 1D NOE workflow for distinguishing 1,3- vs 1,5-substituted pyrazoles.

Part 3: Quantification (qNMR vs. HPLC)

The Comparison

For building blocks, Quantitative NMR (qNMR) is superior to HPLC for absolute purity determination because pyrazole isomers often have different UV extinction coefficients.

MetricHPLC-UV (254 nm) qNMR (Internal Standard)
Principle Relative Response (Area %)Molar Ratio (Proton Counting)
Bias Source Extinction Coefficient (

) differences
Relaxation time (

) insufficient
Accuracy

2-5% (without reference std)

0.5%
Traceability Low (unless calibrated)High (SI-Traceable via IS)

Recommendation: Use HPLC-CSH for purity profile (identifying number of impurities) and qNMR for assay (absolute weight % content).

Part 4: Detailed Experimental Protocols

Protocol A: High-pH HPLC Method for Basic Pyrazoles

Objective: Eliminate peak tailing and resolve tautomers.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 3.5 µm). Note: Do not use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer).

  • Detection: UV 230 nm (Pyrazoles have weak absorption; 254 nm may miss impurities).

Protocol B: 1D NOE Experiment for Regioisomer Assignment

Objective: Distinguish 1,3- from 1,5-isomers.

  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-d6. Avoid

    
     if possible as it can induce broadening in N-unsubstituted pyrazoles.
    
  • Instrument: 400 MHz NMR or higher.

  • Pulse Sequence: selnogp (Bruker) or equivalent selective NOE.

  • Parameter Setup:

    • Mixing Time (D8): 500 ms (Optimal for small molecules).

    • Relaxation Delay (D1): > 3 x

      
       (typically 5 seconds).
      
  • Execution:

    • Acquire a standard 1H spectrum.

    • Determine the exact frequency (O1) of the N-methyl or N-CH2 signal.

    • Set the selective pulse to this frequency.

    • Acquire the NOE difference spectrum.

  • Interpretation: Look for positive peaks in the difference spectrum. A peak indicates spatial proximity (< 5 Å).

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. Available at: [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at: [Link]

  • Claramunt, R. M., et al. "Annular Tautomerism in Pyrazoles." ResearchGate / Heterocycles. Available at: [Link]

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Reports. Available at: [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Tech Guides. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The procedures outlined herein are designed to empower you with the knowledge to manage this chemical waste stream confidently, minimizing risk and ensuring compliance with regulatory frameworks such as the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations.[3][4][5]

Inferred Hazard Assessment and Risk Profile

Given the absence of a specific SDS, the hazard profile for methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is inferred from analogous pyrazole and pyrazolone compounds.[2][6] Pyrazolone derivatives are known to be biologically active and can present various hazards.[7][8] A cautious approach, treating the compound as hazardous, is mandatory.[1]

Hazard Category Inferred Finding & Justification Primary Safety Concern
Acute Toxicity (Oral) Pyrazole compounds can be harmful if swallowed.[6]Accidental ingestion could lead to adverse health effects.
Skin Irritation Structurally similar compounds are classified as skin irritants.[2][6][9][10]Direct contact may cause redness, itching, or inflammation.
Eye Irritation Serious eye irritation is a common hazard for this chemical class.[2][6][9][10]Contact can result in significant eye damage.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[6][9][10]Inhalation of airborne particles should be avoided.
Environmental Hazards Many pyrazolone derivatives are recognized as potentially causing long-lasting harmful effects to aquatic life.[2][7][8]Improper disposal can lead to significant environmental contamination.[6]

Core Disposal Principle: Mandate for Professional Disposal

The central tenet for the disposal of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is that it must be managed as hazardous waste.

In-laboratory chemical neutralization or treatment is strongly discouraged. [1] Such procedures require a validated, compound-specific risk assessment. The most reliable and compliant method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor, facilitated by your institution's Environmental Health and Safety (EHS) office.[1][7][11]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound for disposal, ensure the implementation of proper engineering controls and the use of appropriate PPE to minimize exposure.[3][12] All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6]

PPE Category Specification & Rationale
Eye Protection Wear tightly fitting safety goggles with side-shields. This is critical to prevent accidental splashes from causing serious eye irritation.[9][11]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[6][13]
Skin & Body A laboratory coat is mandatory to prevent skin contact.[6] For larger quantities or in case of a spill, consider additional protective clothing.
Respiratory Not typically required if handling small quantities within a fume hood. If dust or aerosols are generated, respiratory protection may be necessary.[11]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe segregation, containment, and storage of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate waste pending professional disposal.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate. Do not mix this waste with other chemical streams unless explicitly permitted by your EHS department.[2][7][11]

  • Solid Waste: Collect all contaminated solid materials, including residual product, weighing papers, and contaminated PPE (gloves, wipes), in a dedicated hazardous waste container.[1][2]

  • Liquid Waste: Collect any solutions containing the compound in a separate, compatible liquid waste container.[1]

Step 2: Containerization

Select a waste container that is in good condition, chemically resistant (e.g., high-density polyethylene or borosilicate glass), and has a secure, leak-proof lid.[1][5][6] The container must be appropriate for the type of waste (solid or liquid).

Step 3: Labeling

Proper labeling is a critical compliance point.[4] As soon as the first drop of waste enters the container, it must be labeled.[14] The label must clearly include:

  • The words "Hazardous Waste" .[7][15][16]

  • The full chemical name: "Waste Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate" .[6][11]

  • A clear indication of the associated hazards (e.g., "Irritant," "Harmful").[15]

  • The date the container first received waste (accumulation start date).

Step 4: Storage

Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA).[15][16] This area must be:

  • At or near the point of generation and under the control of laboratory personnel.[5]

  • Secure and well-ventilated.[6][7]

  • Away from incompatible materials, such as strong oxidizing agents.[7][11]

  • Equipped with secondary containment to capture any potential leaks.[14]

Step 5: Arranging for Disposal

Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[2][7] Complete all necessary waste disposal forms accurately. Do not exceed the storage limits for your laboratory's generator status (e.g., 55 gallons for an SAA).[14][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

G Disposal Workflow for Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin Disposal spill Spill Occurs start->spill segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid containerize Select Compatible Waste Container solid_waste->containerize liquid_waste->containerize label Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info containerize->label store Store in Designated Satellite Accumulation Area label->store request_pickup Request Pickup via EHS Department store->request_pickup end Professional Disposal (Licensed Contractor) request_pickup->end spill_protocol Follow Spill Protocol: 1. Contain with Inert Absorbent 2. Collect into Waste Container 3. Decontaminate Area spill->spill_protocol spill_protocol->containerize

Caption: Decision workflow for safe disposal of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

Spill Management Protocol

In the event of a small spill, adhere to your laboratory's established spill response procedure.[6]

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Wear PPE: Ensure you are wearing the appropriate PPE as detailed in Section 3.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[1] For solid spills, gently sweep up the material.[17]

  • Collect: Carefully collect the contaminated absorbent or spilled solid into your designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our ecosystem.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • 29 CFR 1910.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Labor
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management: The New Regul
  • Safety D
  • Safety D
  • Environmental occurrence, risk, and removal strategies of pyrazolones: A critical review. ScienceDirect.
  • SAFETY D
  • Safety D

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.